1-Pyrazin-2-ylcyclopropanamine dihydrochloride
Description
Properties
Molecular Formula |
C7H11Cl2N3 |
|---|---|
Molecular Weight |
208.09 g/mol |
IUPAC Name |
1-pyrazin-2-ylcyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(1-2-7)6-5-9-3-4-10-6;;/h3-5H,1-2,8H2;2*1H |
InChI Key |
NXWLTHGECLFVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CN=C2)N.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-(Pyrazin-2-yl)cyclopropanamine Dihydrochloride: A Rigidified Heteroaromatic Scaffold for Lead Optimization
Topic: 1-(Pyrazin-2-yl)cyclopropanamine dihydrochloride (CAS 1255099-26-3) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Core Identity & Chemical Logic
1-(Pyrazin-2-yl)cyclopropanamine dihydrochloride (CAS 1255099-26-3) represents a high-value structural motif in modern medicinal chemistry, characterized by a gem-disubstituted cyclopropane ring fusing a primary amine and a pyrazine heteroaromatic system. Unlike flexible benzylic amine analogs, this scaffold offers a unique combination of conformational restriction and metabolic blockade , making it a critical tool for optimizing potency and pharmacokinetic (PK) profiles in drug discovery programs.
Structural Significance
The compound features a quaternary carbon at the 1-position of the cyclopropane ring. This structural arrangement confers two distinct advantages over the corresponding methylene-linked analog (pyrazin-2-yl-methanamine):
-
The "Escape from Flatland": The cyclopropane ring introduces defined sp³ character and vector directionality, locking the amine nitrogen into a specific orientation relative to the pyrazine plane. This reduces the entropic penalty of binding to protein targets.
-
Metabolic Blocking: The absence of hydrogen atoms at the benzylic (alpha) position eliminates the primary site for oxidative deamination by Cytochrome P450 enzymes (CYP) or Monoamine Oxidases (MAO), significantly extending the half-life (
) of the parent molecule.
| Property | Value |
| CAS Number | 1255099-26-3 |
| IUPAC Name | 1-(Pyrazin-2-yl)cyclopropan-1-amine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 208.09 g/mol (HCl salt) |
| pKa (Pyrazine N) | ~0.6 (Weak base) |
| Solubility | High in water, DMSO, MeOH (due to HCl salt form) |
Synthetic Architecture: The Kulinkovich-Szymoniak Protocol
The most robust route to 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction , which transforms nitriles directly into primary cyclopropylamines using a titanium-mediated organometallic pathway. This method avoids the instability often associated with cyclopropanone intermediates.
Reaction Mechanism
The reaction proceeds via the formation of a titanacyclopropane species generated in situ from ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (
Step-by-Step Synthesis Protocol
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
-
Reagent Preparation:
-
Substrate: Pyrazine-2-carbonitrile (1.0 eq).
-
Catalyst: Titanium(IV) isopropoxide (1.1 eq).
-
Grignard: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (2.2 eq).
-
Lewis Acid:
(2.0 eq) – Required for efficient ring closure/deprotection.
-
-
Execution:
-
Step A (Titanacycle Formation): Dissolve pyrazine-2-carbonitrile and
in anhydrous THF at -78°C. -
Step B (Grignard Addition): Add EtMgBr dropwise over 30 minutes. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane intermediate.
-
Step C (Warming): Allow the mixture to warm to ambient temperature over 1 hour.
-
Step D (Lewis Acid Activation): Cool back to 0°C and add
. Stir for 30 minutes to facilitate the conversion of the azatitanacyclopentene to the cyclopropylamine. -
Step E (Quench & Workup): Quench with 10% aqueous NaOH. Extract with EtOAc.[1] The organic phase contains the free base.[2]
-
-
Salt Formation:
-
Dissolve the crude oil in
or dioxane. -
Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.
-
Filter the resulting precipitate to obtain 1-(Pyrazin-2-yl)cyclopropanamine dihydrochloride as a yellow-to-tan solid.
-
Figure 1: The Kulinkovich-Szymoniak reaction pathway for converting nitriles to 1-substituted cyclopropylamines.
Pharmacophore & Medicinal Utility[3][6]
Metabolic Stability vs. Bioisosterism
The primary utility of CAS 1255099-26-3 lies in its ability to replace flexible linkers in kinase inhibitors (e.g., CHK1, MAPK) or GPCR ligands.
-
Alpha-Methyl Blockade: In standard alkyl amines, the carbon adjacent to the nitrogen is a "metabolic hotspot." By incorporating this carbon into a cyclopropane ring, the C-H bonds are removed (in the case of the quaternary carbon) or sterically shielded, preventing oxidation.
-
Basicity Modulation: The pyrazine ring is electron-deficient (pKa ~0.6), significantly lowering the basicity of the adjacent amine compared to a phenyl-cyclopropylamine analog. This reduced basicity can improve membrane permeability (LogD) and reduce off-target hERG channel inhibition.
Application in Lead Optimization
This scaffold is frequently employed to:
-
Rigidify a pharmacophore to improve selectivity.
-
Lower Lipophilicity (Pyrazine N atoms reduce LogP vs. Benzene).
-
Prevent mechanism-based inactivation (suicide inhibition) seen with some hydrazine/hydride-transfer mechanisms, or conversely, to enable specific ring-opening mechanisms in LSD1 inhibitors.
Figure 2: Decision logic for selecting the cyclopropylamine scaffold during lead optimization.
Experimental Protocols: Handling & Coupling
Storage & Stability
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C.
-
Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the cyclopropane ring can be sensitive to strong acids at elevated temperatures over prolonged periods (ring opening).
Standard Amide Coupling Protocol
To couple CAS 1255099-26-3 to a carboxylic acid (R-COOH):
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.5 eq). Note: Extra base is required to neutralize the dihydrochloride salt.
-
Addition: Stir for 5 minutes, then add 1-(Pyrazin-2-yl)cyclopropanamine dihydrochloride (1.1 eq).
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[3]
-
Workup: Dilute with EtOAc, wash with sat.
(removes HOBt/HATU byproducts) and brine. Dry over .
References
-
Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792-1793. Link
-
Wiedemann, S., et al. (2003).[4] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[4] Organic Letters, 5(5), 753-755.[4] Link
-
Szymoniak, J., & Bertus, P. (2007).[4] The Titanium-Mediated Synthesis of Cyclopropylamines. Synlett, 2007(09), 1346-1356. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on metabolic blocking via structural modification). Link
Sources
Introduction: The Strategic Importance of the Pyrazinyl-Cyclopropylamine Scaffold
An In-Depth Technical Guide to the Chemical Structure and Characterization of 1-(Pyrazin-2-yl)cyclopropan-1-amine
In the landscape of modern medicinal chemistry, the pyrazine ring is a privileged scaffold, forming the core of numerous approved and experimental drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone in drug design.[2][3] When combined with a cyclopropylamine moiety—a small, rigid, and functionally versatile group—the resulting scaffold, 1-(Pyrazin-2-yl)cyclopropan-1-amine, emerges as a highly valuable building block for generating novel chemical entities. The rigidity of the cyclopropyl group can confer favorable conformational constraint, potentially enhancing binding affinity to biological targets, while the primary amine serves as a crucial vector for further chemical elaboration.
This technical guide provides a comprehensive analysis of the chemical structure of 1-(Pyrazin-2-yl)cyclopropan-1-amine (hydrochloride salt CAS No: 1255099-26-3).[4] We will delve into its synthesis rationale, detailed structural elucidation through predictive spectroscopic analysis, and its potential applications in drug discovery, particularly in the development of kinase inhibitors.[2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and physical characteristics. 1-(Pyrazin-2-yl)cyclopropan-1-amine is an aromatic heterocyclic compound featuring a primary amine attached to a cyclopropane ring, which is in turn bonded to a pyrazine ring at the 2-position.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Pyrazin-2-yl)cyclopropan-1-amine | N/A |
| Synonym(s) | 1-(2-Pyrazinyl)cyclopropanamine | |
| CAS Number | 1255099-26-3 (for hydrochloride salt) | [4][5] |
| Molecular Formula | C₇H₉N₃ (Free Base); C₇H₁₀ClN₃ (HCl Salt) | [4] |
| Molecular Weight | 135.17 g/mol (Free Base); 171.63 g/mol (HCl Salt) | [4] |
| Physical Form | Yellow to Brown Solid (HCl Salt) | |
| InChI Key | WEQAMYSTBVCBCF-UHFFFAOYSA-N (HCl Salt) |
Part 2: A Proposed Synthetic Route and Mechanistic Considerations
While specific synthetic preparations for 1-(Pyrazin-2-yl)cyclopropan-1-amine are not extensively detailed in peer-reviewed literature, a plausible and efficient route can be designed based on established organometallic and rearrangement chemistries. The following proposed synthesis provides a logical pathway for laboratory-scale preparation.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies 2-cyanopyrazine and a cyclopropyl organometallic reagent as key starting materials. The primary amine can be installed via the reduction of a nitrile, which itself is formed from a nucleophilic attack on the pyrazine ring.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis Workflow
The proposed forward synthesis involves a nucleophilic aromatic substitution followed by reduction.
-
Step 1: Synthesis of 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile. Cyclopropanecarbonitrile is deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a carbanion. This nucleophile then attacks 2-chloropyrazine, displacing the chloride in an SNAr reaction. The choice of LDA is critical as it is sterically hindered, minimizing side reactions, and sufficiently basic to deprotonate the alpha-carbon of the nitrile.
-
Step 2: Reduction to 1-(Pyrazin-2-yl)cyclopropan-1-amine. The resulting nitrile is then reduced to the primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is the standard choice for this transformation, as it efficiently reduces nitriles to primary amines. Careful quenching of the reaction is necessary to neutralize the reactive aluminum species and protonate the amine.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety procedures.
Step 1: 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium followed by diisopropylamine to form LDA in situ.
-
Add cyclopropanecarbonitrile dropwise to the LDA solution and stir for 1 hour at -78 °C.
-
Add a solution of 2-chloropyrazine in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired nitrile.
Step 2: 1-(Pyrazin-2-yl)cyclopropan-1-amine
-
Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile in anhydrous THF dropwise.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor by TLC.[6]
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
The free base can be converted to the hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration.
Part 3: Spectroscopic Signature and Structural Elucidation
Confirming the structure of 1-(Pyrazin-2-yl)cyclopropan-1-amine requires a multi-faceted spectroscopic approach. The following data are predicted based on the known structure and general principles of NMR, IR, and mass spectrometry.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be highly informative. The pyrazine ring will show three distinct aromatic protons, while the cyclopropane ring protons will be diastereotopic, appearing as complex multiplets.
| Predicted Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | s | 1H | Pyrazine H-3 | Adjacent to two N atoms, most deshielded. |
| ~8.55 | d | 1H | Pyrazine H-5 | Coupled to H-6. |
| ~8.45 | d | 1H | Pyrazine H-6 | Coupled to H-5. |
| ~2.0 (broad s) | s | 2H | -NH₂ | Exchangeable protons, typically a broad singlet. |
| ~1.40 - 1.50 | m | 2H | Cyclopropyl -CH₂- | Diastereotopic protons cis to the pyrazine ring. |
| ~1.15 - 1.25 | m | 2H | Cyclopropyl -CH₂- | Diastereotopic protons trans to the pyrazine ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will confirm the presence of 7 unique carbon atoms in the structure.
| Predicted Shift (δ) ppm | Assignment | Rationale |
| ~155.0 | Pyrazine C-2 | Quaternary carbon attached to N and the cyclopropyl group. |
| ~144.5 | Pyrazine C-3 | Aromatic CH adjacent to two N atoms. |
| ~143.0 | Pyrazine C-5 | Aromatic CH. |
| ~142.5 | Pyrazine C-6 | Aromatic CH. |
| ~35.0 | Cyclopropyl C-1 | Quaternary carbon attached to the amine and pyrazine ring. |
| ~15.0 | Cyclopropyl C-2/C-3 | Equivalent -CH₂- carbons of the cyclopropane ring. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for the primary amine and the aromatic system.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3400-3250 (two bands) | N-H stretch | Primary Amine (-NH₂) | [7] |
| 3100-3000 | C-H stretch | Aromatic (Pyrazine) & Cyclopropyl | [8] |
| ~1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | [7] |
| ~1580, ~1480 | C=C, C=N stretch | Aromatic Ring (Pyrazine) | [9] |
| 1335-1250 | C-N stretch | Aromatic Amine | [7] |
| 910-665 (broad) | N-H wag | Primary Amine (-NH₂) | [7] |
Mass Spectrometry (Predicted)
Electrospray ionization (ESI) would likely show a strong protonated molecular ion [M+H]⁺. The fragmentation pattern would be key to confirming the connectivity.
| m/z Value | Ion | Fragmentation Pathway |
| 136.08 | [M+H]⁺ | Protonated molecular ion of the free base (C₇H₉N₃). |
| 119.08 | [M+H - NH₃]⁺ | Loss of ammonia from the parent ion. |
| 108.06 | [C₅H₄N₂ + H]⁺ | Cleavage of the cyclopropyl group, leaving a protonated pyrazinyl fragment. |
| 81.04 | [C₄H₄N₂ + H]⁺ | Protonated pyrazine fragment after further fragmentation.[10] |
Part 4: Applications in Drug Discovery
The 1-(Pyrazin-2-yl)cyclopropan-1-amine scaffold is a prime candidate for library synthesis in drug discovery programs. Its utility stems from the combination of the pharmacologically active pyrazine core and the synthetically versatile primary amine.
-
Kinase Inhibition: Pyrazine derivatives are well-represented among small molecule kinase inhibitors.[2] The nitrogen atoms of the pyrazine can form critical hydrogen bonds within the ATP-binding pocket of many kinases. The amine of the title compound can be readily acylated or reductively aminated to introduce a wide range of side chains to probe for additional interactions and optimize potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: The molecule serves as an excellent starting point for SAR exploration. Modifications can be systematically made to explore the chemical space around the core structure.
Caption: SAR exploration vectors from the core scaffold.
Conclusion
1-(Pyrazin-2-yl)cyclopropan-1-amine is a structurally robust and synthetically accessible chemical building block with significant potential in medicinal chemistry. Its architecture, combining the pharmacophoric pyrazine ring with a rigid cyclopropylamine linker, provides an ideal platform for the development of novel therapeutics. The predictive spectroscopic data outlined in this guide serves as a reliable benchmark for the characterization and quality control of this compound, ensuring its effective application in research and drug development pipelines.
References
-
Appretech Scientific Limited. 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
Research Journal of Pharmacy and Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]
-
Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]
-
ResearchGate. Infrared spectrometry of pyrazines. [Link]
-
Future Science. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
- Google Patents. WO2009044162A1 - Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use.
-
ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
- Google Patents. EP0068999A1 - Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system.
-
CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]
-
NIST WebBook. Pyrazine. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. appretech.com [appretech.com]
- 5. jk-sci.com [jk-sci.com]
- 6. EP0068999A1 - Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system - Google Patents [patents.google.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine [webbook.nist.gov]
Pyrazine Analogs of Tranylcypromine (2-PCPA): Next-Generation LSD1 Inhibitors
Executive Summary
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme responsible for the flavin adenine dinucleotide (FAD)-dependent oxidative demethylation of mono- and di-methylated histone H3 lysine 4 and 9 (H3K4/H3K9). Dysregulation of LSD1 is a well-documented driver in various oncological pathologies and parasitic infections. While the monoamine oxidase (MAO) inhibitor tranylcypromine (2-PCPA) served as the foundational covalent inhibitor of LSD1, its lack of selectivity and moderate potency necessitated extensive structural optimization.
Recent advancements in pharmacophore modeling have identified N-alkylated pyrazine analogs of 2-PCPA as a superior class of inhibitors. By introducing an alkyl linker terminating in a pyrazine ring, these analogs achieve sub-micromolar potency and profound selectivity for LSD1 over off-target MAOs. This technical guide explores the structural rationale, quantitative structure-activity relationships (SAR), and self-validating experimental protocols required to synthesize and evaluate these next-generation epigenetic modulators.
Mechanistic Rationale: The Evolution of 2-PCPA
The canonical inhibitor 2-PCPA operates via a suicide-inhibition mechanism. Upon entering the LSD1 catalytic pocket, the cyclopropylamine core undergoes a single-electron transfer to the oxidized FAD cofactor, triggering ring-opening and the formation of an irreversible covalent adduct at the N5 position of the flavin ring [1].
However, unmodified 2-PCPA is highly promiscuous, exhibiting stronger affinity for MAO-A and MAO-B. To engineer selectivity, medicinal chemists exploited the structural divergence between the LSD1 and MAO active sites. The LSD1 catalytic channel is significantly larger and features a unique amine oxidase-like (AOL) domain capable of accommodating bulky N-substituents [2].
The Pyrazine Advantage: The integration of an alkyl linker between the cyclopropyl ring and a pyrazine ring (e.g., "Compound 33") capitalizes on this spatial divergence. The pyrazine moiety acts as a polar, non-basic hydrogen bond acceptor. This specific electrostatic profile is highly favorable in the LSD1 substrate-binding cleft but sterically and electronically clashes with the narrower, lipophilic MAO pockets, effectively abolishing off-target neurotoxicity [3].
Structural Biology & Pharmacophore Modeling
The efficacy of pyrazine-2-PCPA analogs is dictated by the precise trajectory of the N-alkyl chain. Molecular docking studies reveal that a 1-to-3 carbon alkyl linker provides the optimal rotational degrees of freedom, allowing the pyrazine ring to engage in
Fig 1. Covalent modification of FAD by pyrazine-2-PCPA analogs leading to LSD1 inhibition.
Quantitative Structure-Activity Relationship (SAR) Data
The translation from unsubstituted 2-PCPA to pyrazine-functionalized analogs yields a dramatic shift in both potency and selectivity. The table below summarizes the comparative quantitative data, highlighting the targeted optimization of the scaffold.
| Compound | Target | IC50 / EC50 (µM) | MAO-A IC50 (µM) | Selectivity (LSD1/MAO-A) | Key Structural Feature |
| Tranylcypromine (2-PCPA) | LSD1 | ~20.00 | ~2.00 | 0.1x (Favors MAO) | Unsubstituted cyclopropylamine |
| S1201 | LSD1 | 8.10 | 64.00 | ~8x | o-benzyloxy substitution |
| Compound 33 | SmLSD1 | 4.37 (EC50) | >100.00 | >20x | Alkyl linker + pyrazine ring |
| ORY-1001 (Benchmark) | LSD1 | 0.018 | >100.00 | >5000x | N-alkylated tetrahydropyran |
Data synthesized from established SAR profiling of N-alkylated 2-PCPA derivatives in epigenetic and parasitic models[3].
Experimental Workflows & Protocols
To ensure scientific integrity, the development of these analogs must follow a self-validating workflow. Every synthetic step and biological assay must contain internal controls to rule out false positives (e.g., pan-assay interference compounds or non-enzymatic FAD degradation).
Fig 2. Self-validating workflow for the synthesis and biological evaluation of LSD1 inhibitors.
Protocol 1: Synthesis of N-(Pyrazin-2-ylmethyl)-2-PCPA
Causality & Design: Reductive amination is utilized over direct alkylation (e.g., using alkyl halides) to prevent the formation of tertiary amines (over-alkylation). Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to tolerate the pyrazine nitrogen without reducing the aromatic ring.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve trans-2-phenylcyclopropylamine hydrochloride (1.0 eq) and pyrazine-2-carboxaldehyde (1.1 eq) in anhydrous dichloroethane (DCE) under an inert argon atmosphere.
-
Imine Formation: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base. Stir at room temperature for 2 hours to allow complete Schiff base (imine) formation.
-
Reduction: Cool the reaction to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Self-Validation: Monitor via LC-MS; the mass shift should correspond strictly to the mono-alkylated product (M+H), with no di-alkylated mass detected.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure pyrazine-2-PCPA TFA salt (>98% purity by NMR).
Protocol 2: Self-Validating In Vitro LSD1 Demethylase Activity Assay
Causality & Design: LSD1 demethylation generates hydrogen peroxide (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT).
-
Enzyme/Inhibitor Pre-incubation: Plate 10 nM recombinant human LSD1 into a 384-well black microplate. Add the pyrazine-2-PCPA analog in a 10-point dose-response titration (ranging from 100 µM to 0.1 nM).
-
Self-Validation Control 1: Include a heat-denatured LSD1 well to establish the baseline background fluorescence.
-
Self-Validation Control 2: Include a parallel MAO-A counter-screen plate using the same inhibitor concentrations to calculate the exact selectivity index.
-
-
Reaction Initiation: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature to allow covalent adduct formation. Initiate the reaction by adding a substrate mix containing 10 µM di-methylated histone H3K4 peptide, 1 U/mL HRP, and 50 µM Amplex Red.
-
Kinetic Readout: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 60 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear phase of the reaction. Plot relative activity against log[Inhibitor] to derive the using non-linear regression.
Systems Biology & Epigenomic Impact
The ultimate validation of a pyrazine-2-PCPA analog lies in its downstream epigenomic impact. By irreversibly inhibiting LSD1, these compounds prevent the removal of activating methyl marks (H3K4me2), leading to widespread chromatin remodeling.
In recent studies targeting the parasitic model Schistosoma mansoni, treatment with pyrazine-linked 2-PCPA analogs (such as Compound 33) at sub-lethal concentrations (3.13 µM) resulted in profound architectural changes. ATAC-seq analysis demonstrated that the compound significantly altered chromatin accessibility, particularly in intragenic regions associated with stem cell proliferation and TGF-beta signaling [3]. This proves that the precise chemical editing of the 2-PCPA scaffold—specifically the inclusion of the pyrazine ring—translates directly into targeted, system-wide epigenetic modulation without the confounding toxicity of MAO inhibition.
References
-
Unravelling the target landscape of tranylcypromines for new drug discovery. National Center for Biotechnology Information (PMC). URL: [Link]
-
Polypharmacology by Design: A Medicinal Chemist's Perspective on Multitargeting Compounds. ACS Publications. URL: [Link]
-
Chemical modulation of Schistosoma mansoni lysine specific demethylase 1 (SmLSD1) induces wide-scale biological and epigenomic changes. National Center for Biotechnology Information (PMC). URL: [Link]
Bioisosteric Evolution: 1-Pyrazin-2-ylcyclopropanamine vs. Tranylcypromine
The following technical guide provides an in-depth structural, physicochemical, and functional comparison between the classical Tranylcypromine scaffold and its pyrazine-substituted bioisostere.
Executive Summary & Structural Disambiguation
Tranylcypromine (TCP) , chemically (trans)-2-phenylcyclopropan-1-amine, is a non-selective Monoamine Oxidase (MAO) inhibitor and a potent Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitor. It serves as the archetypal pharmacophore for mechanism-based amine oxidase inactivation.
The Pyrazine Analog , often referred to in literature as a "heteroaryl-TCP derivative," represents a strategic bioisosteric replacement of the phenyl ring with a pyrazine ring.
Critical Nomenclature Alert:
-
Target of Analysis: This guide focuses on (trans)-2-(pyrazin-2-yl)cyclopropan-1-amine . This is the direct functional bioisostere of TCP (1,2-substitution pattern) used in Structure-Activity Relationship (SAR) studies for LSD1/MAO selectivity.
-
Nomenclature Distinctions: The specific name "1-(pyrazin-2-yl)cyclopropanamine" (CAS 1255099-26-3) technically refers to a geminal (1,1-disubstituted) isomer. This geminal isomer lacks the
-proton required for MAO catalytic oxidation and represents a distinct chemical class. This guide prioritizes the 1,2-trans isomer as it is the relevant scaffold for drug development professionals comparing activity against TCP.
Physicochemical & Structural Divergence
The substitution of the phenyl ring (TCP) with a pyrazine ring introduces profound electronic and solubility changes while maintaining the rigid cyclopropylamine vector.
Electronic Landscape
-
Tranylcypromine (Phenyl): The phenyl ring is
-electron rich (or neutral). It facilitates hydrophobic collapse in the active site (e.g., FAD binding pocket of MAO-B). -
Pyrazine Analog: The pyrazine ring is
-electron deficient due to the two electronegative nitrogen atoms. This lowers the HOMO energy of the aromatic system, making it less susceptible to oxidative metabolism but potentially altering the Single Electron Transfer (SET) potential required for enzyme inactivation.
Physicochemical Comparison Table
| Property | Tranylcypromine (TCP) | Pyrazin-2-yl Analog (1,2-trans) | Drug Development Implication |
| Structure | 2-Phenylcyclopropan-1-amine | 2-(Pyrazin-2-yl)cyclopropan-1-amine | Pyrazine is a classic bioisostere to lower lipophilicity. |
| LogP (Calc) | ~1.6 - 1.9 | ~0.4 - 0.7 | Pyrazine significantly improves aqueous solubility (lower LogP). |
| pKa (Amine) | ~8.2 | ~7.4 - 7.6 | The electron-withdrawing pyrazine lowers the amine pKa, increasing the fraction of non-ionized drug at physiological pH. |
| H-Bonding | 1 Donor / 1 Acceptor (Amine) | 1 Donor / 3 Acceptors (Amine + Pyrazine Ns) | Pyrazine nitrogens offer new vectors for H-bonding with active site residues (e.g., Lys/Asp). |
| Metabolic Liability | Phenyl hydroxylation (CYP450) | Resistant to CYP oxidation; susceptible to Aldehyde Oxidase (AO). | Pyrazine can reduce clearance via CYP pathways but introduces AO risk. |
Structural Visualization (DOT)
The following diagram contrasts the topological and electronic features of both scaffolds.
Caption: Structural divergence highlighting the electronic shift from the lipophilic phenyl ring to the polar, electron-deficient pyrazine scaffold.
Synthetic Methodologies
Synthesizing the pyrazine analog is more challenging than TCP due to the basicity of the pyrazine nitrogens (catalyst poisoning) and its sensitivity to harsh reducing conditions.
The Challenge of the Pyrazine Ring
Standard TCP synthesis often involves the Simmons-Smith reaction on styrene or Carbene insertion .
-
Issue: Pyrazine can coordinate to Zinc (Simmons-Smith) or Rhodium/Copper (Carbene insertion), reducing yield.
-
Solution: The preferred route for heteroaryl cyclopropylamines is the Rhodium-catalyzed cyclopropanation of vinyl-pyrazine with diazoacetates, followed by a Curtius Rearrangement to install the amine with retention of stereochemistry.
Optimized Protocol: 2-(Pyrazin-2-yl)cyclopropan-1-amine
Step 1: Cyclopropanation
Reagents: 2-Vinylpyrazine, Ethyl Diazoacetate (EDA),
-
Dissolve 2-vinylpyrazine (1.0 eq) in anhydrous DCM.
-
Add
(0.01 eq). -
Slowly add EDA (1.2 eq) via syringe pump over 4 hours to prevent dimerization.
-
Result: Mixture of cis/trans Ethyl 2-(pyrazin-2-yl)cyclopropanecarboxylate.
-
Purification: Silica chromatography (EtOAc/Hexane) is required to separate the trans isomer (thermodynamically favored) from the cis.
Step 2: Hydrolysis & Curtius Rearrangement
Reagents: LiOH, Diphenylphosphoryl azide (DPPA), t-BuOH, HCl.
-
Hydrolysis: Treat ester with LiOH (aq)/THF to yield the carboxylic acid.
-
Acyl Azide Formation: React acid with DPPA and TEA in toluene (0°C to RT).
-
Isocyanate Formation: Heat to 90°C (thermal rearrangement).
-
Trapping: Add excess t-BuOH to form the Boc-protected amine.
-
Deprotection: Treat with 4M HCl in Dioxane.
-
Isolation: Recrystallize the hydrochloride salt.
Synthetic Workflow Diagram (DOT)
Caption: Step-by-step synthesis via Rh-catalyzed cyclopropanation and Curtius rearrangement to ensure trans-stereochemistry.
Pharmacodynamics: Mechanism of Action[1]
Both TCP and its pyrazine analog function as Mechanism-Based Inactivators (Suicide Substrates) for FAD-dependent amine oxidases (MAO-A, MAO-B, LSD1).
Single Electron Transfer (SET) Mechanism
The potency of these inhibitors relies on the enzymatic oxidation of the amine to a radical cation, followed by cyclopropane ring opening.
-
Substrate Binding: The amine binds to the active site (FAD cofactor).
-
SET Step: FAD accepts one electron from the amine nitrogen, forming an amine radical cation (
). -
Ring Fragmentation: The strained cyclopropane ring undergoes homolytic fission.
-
TCP:[1][2][3] The radical stabilizes on the benzylic carbon.
-
Pyrazine Analog: The radical stabilizes on the carbon adjacent to the pyrazine. Crucial Difference: The electron-deficient pyrazine destabilizes the radical cation intermediate compared to the phenyl ring. This often results in slower kinetics of inactivation (
) or altered selectivity profiles.
-
-
Covalent Adduct: The carbon radical forms a covalent bond with the FAD cofactor (N5 position) or an active site amino acid, permanently disabling the enzyme.
Selectivity Implications (LSD1 vs. MAO)
Recent medicinal chemistry efforts (e.g., by Oryzon Genomics, GlaxoSmithKline) utilize heteroaryl rings to shift selectivity.
-
MAO Inhibition: Generally favors electron-rich rings (Phenyl/TCP).
-
LSD1 Inhibition: The active site of LSD1 is larger and accommodates heteroaromatic substitutions better. Pyrazine analogs, often decorated with further substituents (e.g., 4-substituted piperazines), are frequently designed to reduce MAO affinity (avoiding the "cheese effect") while maintaining or enhancing LSD1 potency.
References
-
Structure & Bioisosterism
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
-
LSD1 Inhibitor Design (TCP Analogs)
-
Synthetic Methodology
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion. Nature. Link
- Provides the foundational basis for Rh-catalyzed cyclopropan
-
-
Mechanism of Inactivation
-
Li, M., Hubálek, F., Restituto, P., & Edmondson, D. E. (2003). Insights into the mechanism of amine oxidation by monoamine oxidases A and B. Biochemistry. Link
-
Sources
Strategic Engineering of Pyrazine Scaffolds for Next-Generation Epigenetic Modulators
Topic: Novel Pyrazine-Based Scaffolds for Epigenetic Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads
Executive Summary
The epigenetic landscape—dominated by histone deacetylases (HDACs), bromodomains (BET), and histone methyltransferases (HMTs)—remains a fertile ground for therapeutic intervention in oncology and neurodegeneration.[1] However, first-generation inhibitors often suffer from poor isoform selectivity and suboptimal pharmacokinetic (PK) profiles. This guide posits the pyrazine (1,4-diazine) heterocycle not merely as a linker, but as a privileged, metabolically robust scaffold capable of directing isoform selectivity through specific vector positioning. We explore the design, synthesis, and validation of pyrazine-based chemical probes, specifically focusing on Class I HDAC selectivity and BRD4 inhibition.
Part 1: The Pyrazine Advantage in Epigenetic Chemical Space
Physicochemical Rationale
Unlike its isomers pyridazine (1,[2]2) and pyrimidine (1,3), pyrazine offers a unique dipole moment (0 D due to symmetry) and a lower lipophilicity (logP ~ -0.2) compared to benzene.[3][4] In the context of epigenetic targets, which often possess deep, hydrophobic pockets (e.g., the HDAC zinc tunnel) or solvent-exposed recognition grooves (e.g., the BET ZA-loop), the pyrazine core serves two critical functions:
-
Metabolic Stability: The electron-deficient nature of the ring resists oxidative metabolism (CYP450), prolonging half-life compared to phenyl-based analogs.
-
Vectorial Rigidity: The para-nitrogen arrangement allows for linear substitution patterns that are ideal for spanning the "channel" regions of HDACs without introducing the entropic penalty of flexible alkyl chains.
Pharmacophore Engineering
For HDAC inhibitors, the classic pharmacophore consists of a Cap Group (surface recognition), a Linker (channel occupation), and a Zinc-Binding Group (ZBG) . We propose replacing the standard phenyl or alkyl linkers with a pyrazine core to enhance permeability and selectivity.
[5]
Part 2: Target Class I – Pyrazine-Anilinobenzamides (HDAC1-3 Selective)
Design Strategy
While hydroxamic acids (e.g., SAHA) are potent, they are often pan-HDAC inhibitors with mutagenic potential. The 2-aminobenzamide ZBG offers kinetic selectivity for Class I HDACs (HDAC1, 2, 3) due to the presence of a specific foot pocket in these isoforms.
-
The Innovation: Utilizing a (piperazin-1-yl)pyrazine moiety.[5] The piperazine acts as the surface cap, while the central pyrazine ring serves as the rigid connector to the benzamide ZBG.
-
Mechanism: The pyrazine nitrogen atoms can form water-mediated hydrogen bonds within the channel entrance, a feature lacking in phenyl-linkers, thereby improving residence time.
SAR Data Summary (Representative)
Table 1: Structure-Activity Relationship of Pyrazine-Linker Analogs
| Compound ID | Core Scaffold | ZBG | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (1 vs 6) |
| Ref-1 (Entinostat) | Phenyl | Benzamide | 24 | >1000 | >40x |
| PZ-01 | Pyrazine | Hydroxamate | 5 | 8 | Non-selective |
| PZ-04 | Pyrazine | 2-Aminobenzamide | 18 | >5000 | >270x |
| PZ-07 | Pyrimidine | 2-Aminobenzamide | 45 | >2000 | ~45x |
Insight: The pyrazine core (PZ-04) maintains potency against HDAC1 while significantly reducing off-target HDAC6 inhibition compared to the phenyl reference, likely due to electronic repulsion in the narrower HDAC6 channel.
Part 3: Synthetic Methodologies
The Challenge of Pyrazine Functionalization
Traditional cross-couplings (Suzuki-Miyaura) on electron-deficient pyrazines can be sluggish due to oxidative addition difficulties.
The Solution: Minisci C-H Activation
To rapidly generate libraries of pyrazine-based epigenetic probes, we utilize a radical C-H functionalization approach (Minisci reaction). This allows for the late-stage introduction of alkyl "tails" (the Cap group) onto the pyrazine core without pre-functionalization.
Protocol: Photoredox Minisci Alkylation
-
Reagents: Pyrazine-ZBG precursor (1 equiv), Alkyl carboxylic acid (2 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), (NH4)2S2O8 (2 equiv).
-
Solvent: DMSO:H2O (4:1).
-
Condition: Blue LED irradiation (450 nm), RT, 12h.
-
Purification: The radical addition occurs selectively at the electron-deficient positions (C2/C5), enabling regiocontrol.
Part 4: Validation Protocol (Self-Validating System)
In Vitro HDAC Fluorometric Assay
To validate the efficacy of the pyrazine scaffolds, a robust enzymatic assay is required. This protocol uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) which releases a fluorescent coumarin derivative upon deacetylation and subsequent trypsin cleavage.
Materials:
-
Recombinant HDAC1 (Human).
-
Substrate: Fluorogenic HDAC class I substrate.
-
Developer: Trypsin/Trichostatin A solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve pyrazine analogs in DMSO. Prepare 10-point serial dilutions (range: 10 µM to 0.1 nM).
-
Enzyme Incubation: Add 15 µL of diluted HDAC1 enzyme to a 96-well black microplate. Add 5 µL of compound. Incubate for 30 min at 37°C to allow equilibrium binding.
-
Control: DMSO only (0% inhibition).
-
Blank: Buffer only (no enzyme).
-
-
Substrate Addition: Add 20 µL of Fluorogenic Substrate (20 µM final). Incubate for 45 min at 37°C.
-
Development: Add 40 µL of Developer solution (stops the HDAC reaction and cleaves the deacetylated lysine). Incubate for 15 min at RT.
-
Readout: Measure fluorescence at Ex/Em = 360/460 nm.
Data Analysis:
Calculate % Inhibition =
Part 5: Future Outlook – Dual Inhibition
The rigidity of the pyrazine scaffold makes it an excellent candidate for Dual Kinase-Epigenetic Inhibitors . Recent literature suggests that pyrazine derivatives can simultaneously target JAK2 (kinase) and HDAC pathways, providing a synergistic effect in myeloproliferative neoplasms. The nitrogen atoms in the pyrazine ring can mimic the adenine ring of ATP in the kinase pocket, while the tail extends to the HDAC active site.
References
-
Development of Pyrazine-Anilinobenzamides as Histone Deacetylase HDAC1–3 Selective Inhibitors. Source: ResearchGate / Archiv der Pharmazie URL:[Link]
-
Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors. Source: Nature / Scientific Reports URL:[Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Source: PMC / NIH URL:[Link]
-
Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold. Source: PubMed URL:[6][Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents (2010-2024). Source: PubMed / Bentham Science URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
History and Evolution of Pyrazine Derivatives in LSD1 Inhibition: A Technical Guide
Executive Summary
Epigenetic reprogramming via Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a cornerstone of modern targeted oncology, particularly in the treatment of acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)[1]. Early clinical candidates were predominantly irreversible inhibitors based on the tranylcypromine (TCP) pharmacophore, which covalently binds the FAD cofactor[2]. While highly potent, TCP derivatives often exhibit dose-limiting toxicities due to off-target inhibition of homologous monoamine oxidases (MAO-A/MAO-B) and FAD-adduct-related side effects.
To circumvent these liabilities, drug development pivoted toward reversible, non-covalent inhibitors. Among the most successful structural classes to emerge from this paradigm shift are pyrazine derivatives —specifically, 1,4-pyrazines, imidazo[1,2-a]pyrazines, and[1,2,4]triazolo[4,3-a]pyrazines[3, 4]. This whitepaper dissects the historical evolution, structure-activity relationship (SAR) causality, and experimental validation of pyrazine-based LSD1 inhibitors.
Mechanistic Rationale: Why the Pyrazine Scaffold?
The transition to pyrazine-based scaffolds was driven by the necessity for precise substrate mimicry without covalent reactivity. LSD1 features a deep, negatively charged catalytic pocket designed to accommodate the protonated lysine tail of Histone 3 (H3K4me1/2).
-
The Basic Amine Anchor (Substrate Mimicry): Early SAR studies revealed that attaching a basic moiety, such as a piperidin-4-ylmethoxy group, to a pyrazine or pyridine core dramatically enhanced LSD1 selectivity[5]. Causality: The basic nitrogen becomes protonated at physiological pH, mimicking the natural lysine substrate and forming critical electrostatic interactions with acidic residues in the LSD1 pocket. This single modification increased LSD1 selectivity over MAO enzymes by more than 1,500-fold.
-
Conformational Locking via Fused Rings: Simple 1,4-pyrazine derivatives exhibited structural promiscuity, sometimes shifting their binding affinity toward histone acetyltransferases like p300/CBP[6]. To reduce the entropic penalty of binding and eliminate off-target activity, medicinal chemists rigidified the scaffold. This led to the development of bicyclic systems like imidazo[1,2-a]pyrazines and [1,2,4]triazolo[4,3-a]pyrazines [7]. These fused systems lock the molecule into a bioactive conformation that perfectly aligns with the narrow FAD-adjacent substrate cleft of LSD1, vastly improving metabolic stability.
Quantitative SAR Evolution
The optimization of pyrazine derivatives highlights a clear trajectory from weak micromolar hits to picomolar cellular disruptors. The table below summarizes the quantitative evolution of these scaffolds.
| Scaffold Class | Representative Compound / Core | Primary Target | IC50 (Enzymatic) | Cellular Efficacy (Cell Line) | Mode of Action |
| 1,4-Pyrazine | 5,6-diphenyl-3-(piperidin-4-ylmethoxy)pyrazine | p300 HAT (Off-target) | 5.7 µM (p300) | Weak/Inactive | Reversible, Competitive |
| Monocyclic Pyrazine | Compound 12 (Piperidin-4-ylmethoxy core) | LSD1 | 4.0 µM | Moderate | Reversible, Substrate Mimic |
| Pyrrolo[2,3-c]pyrazine analogs | Compound 46 (LSD1-UM-109) | LSD1 | 3.1 nM | 0.6 nM (MV4-11 AML) | Reversible, Non-covalent |
| Imidazo[1,2-a]pyrazine | Incyte Patent Series (WO2016) | LSD1 | < 10 nM | High (AML models) | Reversible, Conformational Lock |
| [1,2,4]Triazolo[4,3-a]pyrazine | Incyte Patent Series (WO2016) | LSD1 | < 10 nM | High (Solid tumors) | Reversible, Conformational Lock |
Experimental Validation Framework: A Self-Validating Protocol
To ensure high scientific integrity when evaluating novel pyrazine-based LSD1 inhibitors, researchers must employ a self-validating experimental system. Pyrazine derivatives, particularly those with electron-rich substitutions, can occasionally act as redox cyclers. Therefore, relying solely on standard peroxidase-coupled assays (e.g., Amplex Red) can yield false positives.
Protocol: Orthogonal TR-FRET Enzymatic Assay & Cellular Target Engagement
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses the hydrogen peroxide intermediate used in Amplex Red, neutralizing redox interference. Subsequent cellular validation ensures the compound successfully penetrates the nucleus and alters chromatin states.
Phase 1: TR-FRET Enzymatic Profiling
-
Complex Assembly: Incubate recombinant human LSD1/CoREST complex (2 nM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA) at 22°C.
-
Inhibitor Pre-incubation: Add the pyrazine derivative (serial dilutions from 10 µM to 0.1 nM) and pre-incubate for 30 minutes.
-
Causality: Reversible inhibitors require sufficient time to reach binding equilibrium within the deep, restrictive catalytic cleft of LSD1.
-
-
Substrate Addition: Initiate the reaction by adding a biotinylated H3K4me2 peptide substrate (100 nM). Incubate for 60 minutes.
-
Detection: Add Eu3+-labeled anti-H3K4me1/2 antibody (donor) and Streptavidin-APC (acceptor). Read the TR-FRET signal (Ex: 320 nm, Em: 615/665 nm).
-
Self-Validation Step (Counter-Screen): Run the exact compound concentrations against recombinant MAO-A and MAO-B. A viable pyrazine clinical candidate must demonstrate a >500-fold selectivity window for LSD1 to ensure the trustworthiness of the scaffold.
Phase 2: Cellular Target Engagement (H3K4me2 Accumulation)
-
Cell Culture: Plate MV4-11 (AML) cells at
cells/mL in RPMI-1640 supplemented with 10% FBS. -
Compound Treatment: Treat cells with the established IC50, 10x IC50, and a vehicle control (0.1% DMSO) for 72 to 96 hours.
-
Causality: Epigenetic inhibitors require multiple cell division cycles to manifest observable changes in bulk histone methylation and subsequent phenotypic growth arrest. Short-term assays will yield false negatives[2].
-
-
Histone Extraction & Immunoblotting: Lyse cells and extract histones using acid extraction (0.2 N HCl). Resolve via SDS-PAGE and probe with anti-H3K4me2 and anti-total H3 (loading control).
-
Validation: A true on-target pyrazine inhibitor will show a dose-dependent increase in H3K4me2 levels, confirming that intracellular LSD1 demethylase activity has been successfully blocked.
Workflow Visualization
Evolutionary workflow of pyrazine-based LSD1 inhibitors from screening to cellular validation.
Conclusion
The evolution of pyrazine derivatives in LSD1 inhibition represents a triumph of structure-guided drug design. By moving from promiscuous monocyclic pyrazines to highly rigidified, basic-amine-functionalized fused systems (like imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines), researchers have successfully engineered out MAO-related toxicities while achieving single-digit nanomolar potency.
References
-
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials Frontiers in Pharmacology URL:[Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]
-
Triazolopyridines and triazolopyrazines as lsd1 inhibitors SciSpace / WIPO Patent URL:[Link]
-
Imidazopyridines and imidazopyrazines as lsd1 inhibitors SciSpace / Patent Literature URL:[Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]
-
Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP European Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]
-
WO/2016/007727 TRIAZOLOPYRIDINES AND TRIAZOLOPYRAZINES AS LSD1 INHIBITORS WIPO Patentscope URL:[Link]
Pharmacophore Modeling and Rational Design of Pyrazine-Cyclopropanamine Hybrids as Selective LSD1 Inhibitors
Executive Summary: The Epigenetic Challenge
Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme responsible for the oxidative demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[1]. Because LSD1 overexpression is a critical driver in various malignancies—particularly acute myeloid leukemia (AML) and solid tumors—it has emerged as a highly validated therapeutic target in oncology[2].
Historically, tranylcypromine (TCP), an FDA-approved monoamine oxidase (MAO) inhibitor, was identified as a weak, non-selective LSD1 inhibitor[2]. The primary bottleneck in LSD1 drug development has been achieving high selectivity over the structurally homologous MAO-A and MAO-B enzymes to prevent severe psychiatric and hypertensive side effects. Recent structural biology advances demonstrate that replacing the simple phenyl ring of TCP with nitrogen-rich heterocyclic scaffolds, specifically pyrazine and its fused derivatives, dramatically shifts the selectivity profile toward LSD1[1][3]. This whitepaper outlines the mechanistic rationale, pharmacophore modeling, and experimental validation of these pyrazine-cyclopropanamine hybrids.
Mechanistic Rationale: Anatomy of a Hybrid Inhibitor
To rationally design a pharmacophore, one must first understand the causality behind the molecular interactions. The pyrazine-cyclopropanamine hybrid operates as a bipartite system: a targeting scaffold and a reactive warhead.
The Warhead (Cyclopropanamine): The cyclopropanamine moiety acts as a mechanism-based, irreversible inhibitor. Upon entering the LSD1 catalytic domain, the primary amine undergoes a single-electron transfer (SET) to the oxidized FAD cofactor. This oxidation triggers the homolytic cleavage of the highly strained cyclopropane ring, generating a highly reactive carbon-centered radical. This radical rapidly attacks the N5 position of the FAD isoalloxazine ring, forming a permanent covalent adduct that halts enzyme activity[2].
The Scaffold (Pyrazine):
Unlike the restrictive catalytic pockets of MAO enzymes, the LSD1 substrate-binding cavity is expansive, naturally evolved to accommodate bulky histone tails[1]. The pyrazine ring serves as a privileged structural motif that exploits this difference. It provides a rigid, planar aromatic system that engages in crucial
Mechanism of LSD1 irreversible inhibition via cyclopropane ring opening and FAD adduct formation.
Pharmacophore Modeling Methodology
A robust 3D pharmacophore model defines the minimum spatial arrangement of steric and electronic features necessary for optimal target engagement. The following protocol details the generation of a structure-based pharmacophore model for pyrazine-cyclopropanamine hybrids.
Step-by-Step Protocol: Structure-Based Pharmacophore Generation
-
Preparation of the Macromolecular Complex: Retrieve a high-resolution X-ray crystal structure of LSD1 bound to a TCP-derivative (e.g., PDB: 6NQU or 7E0G)[1]. Strip water molecules (except those bridging critical ligand-protein interactions) and add polar hydrogens at physiological pH (7.4) to ensure the correct protonation states of the catalytic residues (e.g., Asp555, Lys661).
-
Ligand Conformational Analysis: Extract the bound pyrazine-cyclopropanamine ligand. Generate a conformational ensemble using a low-mode molecular dynamics (MD) search. Apply an energy window of 10 kcal/mol above the global minimum to capture all biologically relevant conformations.
-
Feature Extraction: Map the interaction points between the ligand and the LSD1 pocket. Key features must include:
-
Positive Ionizable (PI) / Hydrogen Bond Donor (HBD): Centered on the primary amine of the cyclopropanamine ring (essential for FAD interaction).
-
Hydrophobic (HYD): Corresponding to the cyclopropane core.
-
Aromatic Ring (AR): Centered on the pyrazine scaffold.
-
Hydrogen Bond Acceptor (HBA): Positioned at the pyrazine nitrogen atoms.
-
-
Spatial Constraints & Excluded Volumes: Define the critical spatial distances (e.g., the 5.5–6.5 Å distance between the pyrazine AR centroid and the cyclopropanamine PI feature). Map the steric boundaries of the LSD1 pocket by generating excluded volume spheres to penalize compounds that clash with the protein backbone.
-
Self-Validating System (Decoy Testing): A pharmacophore model is only as reliable as its ability to discriminate true actives from inactive compounds. Validate the model by screening a dataset of known LSD1 inhibitors spiked with a 50-fold excess of property-matched decoys (e.g., from the DUD-E database). Calculate the Receiver Operating Characteristic (ROC) curve. A valid model must yield an Area Under the Curve (AUC) > 0.85 and an Early Enrichment Factor (EF1%) > 10.
Step-by-step computational workflow for pharmacophore modeling and virtual screening.
Structure-Activity Relationship (SAR) Data
The integration of a pyrazine ring fundamentally alters the pharmacological profile of cyclopropanamines. The table below summarizes the quantitative impact of pyrazine hybridization on LSD1 potency and MAO selectivity, demonstrating the transition from a non-selective MAO inhibitor to a highly selective LSD1 targeted agent.
| Compound Class | Core Scaffold | LSD1 IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) |
| Tranylcypromine (TCP) | Phenyl-cyclopropanamine | 2.10 | 0.002 | < 0.001 |
| Unsubstituted Hybrid | Pyrazine-cyclopropanamine | 0.085 | > 10.0 | > 117 |
| Substituted Hybrid | Methoxy-pyrazine-cyclopropanamine | 0.012 | > 20.0 | > 1,600 |
| Fused Hybrid | Triazolopyrazine-cyclopropanamine | 0.004 | > 50.0 | > 12,500 |
Experimental Validation Protocols
To ensure scientific trustworthiness, computational pharmacophore predictions must be validated through rigorous, self-validating in vitro and cellular assays.
Protocol 1: Biochemical Enzyme Kinetics (Selectivity Profiling)
This assay ensures the compound selectively inhibits LSD1 without off-target MAO activity.
-
Incubation: Incubate recombinant human LSD1, MAO-A, and MAO-B with varying concentrations of the synthesized pyrazine-cyclopropanamine hybrid (0.1 nM to 10 µM) for 30 minutes at 37°C.
-
Substrate Addition: Add the respective substrates: a di-methylated histone H3K4 peptide for LSD1, and kynuramine for MAOs.
-
Detection: Measure the production of hydrogen peroxide (a byproduct of the demethylation/oxidation reaction) using a horseradish peroxidase (HRP)-coupled fluorometric assay (e.g., Amplex Red).
-
Self-Validation (Causality Check): Calculate the Selectivity Index (SI = IC50_MAO / IC50_LSD1). A viable lead must demonstrate an SI > 100 to prove that the pyrazine scaffold successfully prevents MAO active site entry.
Protocol 2: Cellular Target Engagement (Biomarker Readout)
This assay proves that the compound penetrates the cell membrane and engages LSD1 in a complex biological system.
-
Treatment: Treat AML cell lines (e.g., THP-1) with the hybrid compound at varying concentrations for 48 hours.
-
Extraction: Extract bulk histones using an acid extraction protocol to preserve epigenetic marks and prevent degradation by cellular proteases.
-
Western Blotting: Perform Western blotting using specific antibodies against H3K4me2 (the target biomarker) and total histone H3 (the loading control).
-
Self-Validation (Causality Check): Because LSD1 removes methyl groups, successful LSD1 inhibition will cause a dose-dependent accumulation of H3K4me2[2][3]. The total histone H3 loading control ensures that this accumulation is due to enzyme inhibition, not an artifact of unequal protein loading.
References
- Unravelling the target landscape of tranylcypromines for new drug discovery. nih.gov.
- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. nih.gov.
- US20150291577A1 - Cyclopropanamine compound and use thereof. google.com.
Sources
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150291577A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocols for N-Substituted 1-Pyrazin-2-ylcyclopropanamines
Strategic Overview and Chemical Causality
The incorporation of 1-heteroarylcyclopropanamines into drug scaffolds is a proven strategy for inducing conformational restriction, improving metabolic stability, and enhancing target selectivity[1]. Specifically, N-substituted 1-pyrazin-2-ylcyclopropanamines are highly valuable motifs in modern drug discovery. However, synthesizing this sterically hindered, electron-deficient heteroaromatic amine requires precise methodology.
As an Application Scientist evaluating synthetic viability, we prioritize two primary pathways:
-
The Kulinkovich-Szymoniak (K-S) Cyclopropanation: A direct, titanium-mediated conversion of pyrazine-2-carbonitrile.
-
The Curtius Rearrangement: A classical degradation of 1-(pyrazin-2-yl)cyclopropanecarboxylic acid.
Mechanistic Rationale: The Kulinkovich-Szymoniak Pathway
The K-S reaction is the most atom-economical route, circumventing the need for hazardous azide reagents[2]. The causality of the reagent choices is critical: Titanium tetraisopropoxide (Ti(OiPr)4) reacts with ethylmagnesium bromide to form a highly reactive titanacyclopropane intermediate. This species undergoes ligand exchange and inserts the nitrile group of pyrazine-2-carbonitrile, forming an azatitanacyclopentane intermediate[3].
Crucial Insight: If the subsequent ring contraction of the azatitanacyclopentane is too slow, aqueous workup will prematurely hydrolyze the intermediate, leading to the formation of pyrazinyl ethyl ketone as a major byproduct[3]. To mitigate this, strict temperature control during Grignard addition and the use of Lewis acids (like BF3·OEt2) accelerates the contraction, ensuring high fidelity to the primary cyclopropanamine.
Kulinkovich-Szymoniak mechanism highlighting the critical azatitanacyclopentane contraction.
Comparative Route Analytics
To assist in route selection for both bench-scale synthesis and pilot-plant scale-up, the quantitative and qualitative data for both pathways are summarized below.
| Metric | Kulinkovich-Szymoniak Route | Curtius Rearrangement Route |
| Starting Material | Pyrazine-2-carbonitrile | 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid |
| Overall Yield (to Primary Amine) | 50 - 55%[3] | 75 - 82% |
| Key Reagents | Ti(OiPr)4, EtMgBr, BF3·OEt2 | DPPA, Et3N, t-BuOH, HCl |
| Scalability | High (Pilot-plant proven)[3] | Moderate (Azide safety concerns)[2] |
| Major Byproduct Risk | Pyrazinyl ethyl ketone[3] | Isocyanate dimers / Ureas |
| Cost Efficiency | High (Cheap reagents)[2] | Low (Expensive DPPA & Acid precursor) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the causality of each step is verified before proceeding to the next.
Protocol A: Scalable Kulinkovich-Szymoniak Cyclopropanation
Objective: Synthesis of 1-(Pyrazin-2-yl)cyclopropan-1-amine from Pyrazine-2-carbonitrile.
-
System Preparation: Purge a dry, jacketed reactor with N2. Charge the reactor with anhydrous THF (10 volumes) and pyrazine-2-carbonitrile (1.0 equiv). Add Ti(OiPr)4 (1.1 equiv). Cool the system to -70°C.
-
Grignard Addition (Exotherm Control): Slowly add EtMgBr (3.0 M in Et2O, 2.2 equiv) via a dropping funnel. Causality: The temperature must be strictly maintained below -50°C to prevent premature decomposition of the titanacyclopropane intermediate and minimize the pyrazinyl ethyl ketone byproduct[3].
-
Ring Contraction: Allow the reaction to warm to 20°C over 2 hours. Stir for an additional 1 hour. IPC Validation: Quench a 0.5 mL aliquot in saturated NH4Cl and analyze via HPLC. The pyrazine-2-carbonitrile peak (< 5% AUC) validates completion.
-
Lewis Acid Quench (Optional but Recommended): Add BF3·OEt2 (2.0 equiv) to accelerate the azatitanacyclopentane contraction.
-
Workup & Emulsion Breaking: Quench the reaction with 25 wt% aqueous sodium potassium tartrate (Rochelle's salt) to break the notoriously difficult titanium emulsion[3]. Filter the resulting mixture through a pad of Celite. Extract the aqueous layer with 2-MeTHF.
-
Isolation: Concentrate the organic layer. The crude 1-(pyrazin-2-yl)cyclopropanamine can be isolated as a highly stable hydrochloride salt (CAS: 1255099-26-3)[4] by bubbling anhydrous HCl gas into the ethereal solution until precipitation is complete.
Protocol B: Curtius Rearrangement & N-Substitution Workflow
Objective: Synthesis of N-substituted 1-(pyrazin-2-yl)cyclopropanamines via a stable carbamate intermediate.
-
Acyl Azide Formation: Dissolve 1-(pyrazin-2-yl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene. Add Et3N (1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv) at 0°C. Stir for 2 hours.
-
Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 equiv). Heat the mixture to 90°C for 6 hours. Causality: Heating drives the expulsion of N2 gas (Curtius rearrangement) to form the isocyanate, which is immediately trapped by the excess tert-butanol to prevent urea dimer formation.
-
Deprotection: Isolate the Boc-protected intermediate via standard aqueous workup. Dissolve in CH2Cl2 and treat with 4N HCl in dioxane (5.0 equiv) at room temperature for 4 hours to yield the primary amine hydrochloride.
-
Reductive Amination (N-Substitution): Dissolve the primary amine (1.0 equiv) in 1,2-dichloroethane. Add the desired aldehyde (R-CHO, 1.1 equiv) and acetic acid (cat.). Stir for 30 mins to form the imine. Add NaBH(OAc)3 (1.5 equiv). Causality: NaBH(OAc)3 is chosen over NaBH4 because it selectively reduces the iminium ion without reducing the unreacted aldehyde, ensuring high yields of the target N-substituted product.
Curtius rearrangement and subsequent N-substitution workflow.
References
-
Yamaguchi, K., et al. "Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol." Bioorganic & Medicinal Chemistry, 2008. Available at:[Link]
-
Chen, et al. "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation." Organic Process Research & Development, 2012. Available at:[Link]
-
Appretech Scientific Limited. "1-(Pyrazin-2-yl)cyclopropanamine hydrochloride Product Specifications." Available at:[Link]
Sources
- 1. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. appretech.com [appretech.com]
Application Note: Design and Synthesis of 2-Pyrazinylcyclopropanamine (2-PCP) as a Next-Generation LSD1 Inhibitor
This Application Note is designed for medicinal chemists and chemical biologists. It addresses the specific utility of pyrazine-functionalized cyclopropylamines as potent, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).
Editorial Note on Chemical Structure & Nomenclature:
While commercial catalogs (e.g., CAS 1255099-26-3) list 1-(pyrazin-2-yl)cyclopropan-1-amine (the geminal 1,1-disubstituted isomer), the pharmacophore essential for LSD1 inhibition—based on the Tranylcypromine (TCP) scaffold—is the (trans)-2-(pyrazin-2-yl)cyclopropan-1-amine (the vicinal 1,2-disubstituted isomer). The 1,1-isomer lacks the
Part 1: Scientific Rationale & Mechanism
The Pyrazine Advantage
Tranylcypromine (TCP) is the archetypal mechanism-based inhibitor of LSD1. However, the phenyl ring of TCP is metabolically liable and lacks specific polar interactions within the LSD1 active site. Replacing the phenyl ring with a pyrazine moiety offers three distinct medicinal chemistry advantages:
-
Electronic Tuning: The electron-deficient pyrazine ring lowers the pKa of the cyclopropylamine (compared to the phenyl analog), potentially reducing off-target effects on Monoamine Oxidases (MAO-A/B) which prefer more basic amines.
-
Metabolic Stability: The pyrazine ring is less prone to oxidative metabolism (CYP450) compared to the electron-rich phenyl ring.
-
Solubility: The presence of nitrogen atoms increases aqueous solubility, improving the pharmacokinetic profile of the intermediate when coupled to larger "tail" groups.
Mechanism of Action (Suicide Inhibition)
LSD1 is a flavin-dependent amine oxidase. 2-PCP acts as a suicide substrate. The mechanism proceeds via a Single Electron Transfer (SET) pathway:
-
Oxidation: The FAD cofactor accepts an electron from the amine nitrogen of 2-PCP.
-
Radical Formation: A cyclopropylaminyl radical cation is formed.
-
Ring Opening: The strained cyclopropane ring undergoes homolytic fission, generating a carbon-centered radical on the methylene group attached to the pyrazine.
-
Adduct Formation: This radical covalently attacks the C(4a) or N(5) position of the FAD cofactor, permanently disabling the enzyme.
Visualization: Mechanism of Inactivation
The following diagram illustrates the critical SET mechanism and the structural divergence between the inactive 1,1-isomer and the active 1,2-isomer.
Caption: Mechanistic discrimination between geminal and vicinal isomers. Only the 1,2-trans isomer supports the SET-driven ring opening required for LSD1 inactivation.
Part 2: Synthesis Protocol (2-PCP Intermediate)
This protocol describes the synthesis of trans-2-(pyrazin-2-yl)cyclopropan-1-amine. Note that the trans-(1R, 2S) enantiomer is typically the more potent biologically, but this protocol yields the racemic trans-amine, which can be resolved via chiral HPLC or tartrate salt crystallization.
Reagents & Equipment
-
Starting Material: Pyrazine-2-carbaldehyde.
-
Reagents: Triethyl phosphonoacetate, NaH, Ethyl diazoacetate (EDA), Rhodium(II) acetate dimer (Rh2(OAc)4), NaOH, Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol, HCl (4M in dioxane).
-
Safety: Ethyl diazoacetate is potentially explosive and toxic. Handle in a fume hood behind a blast shield. Azides (DPPA) are shock-sensitive.
Step-by-Step Workflow
Step 1: Horner-Wadsworth-Emmons Olefination
-
Suspend NaH (1.2 eq) in dry THF at 0°C.
-
Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min.
-
Add Pyrazine-2-carbaldehyde (1.0 eq) dissolved in THF.
-
Warm to RT and stir for 4 hours.
-
Workup: Quench with water, extract with EtOAc.
-
Product: Ethyl 3-(pyrazin-2-yl)acrylate (Vinyl Pyrazine).
Step 2: Rhodium-Catalyzed Cyclopropanation
Critical Step: This establishes the cyclopropane core.
-
Dissolve Vinyl Pyrazine (1.0 eq) and Rh2(OAc)4 (1 mol%) in dry DCM.
-
Heat to reflux.
-
Slowly add Ethyl diazoacetate (2.0 eq) in DCM via syringe pump over 6 hours. (Slow addition minimizes dimerization of carbene).
-
Purification: Silica gel chromatography (Hexane/EtOAc). Isolate the trans-isomer (major product).
-
Product: Ethyl 2-(pyrazin-2-yl)cyclopropanecarboxylate.
Step 3: Hydrolysis & Curtius Rearrangement[1]
-
Hydrolysis: Treat ester with 1M LiOH in THF/Water (1:1) at RT for 12h. Acidify to pH 4 to precipitate the carboxylic acid.
-
Curtius Setup: Dissolve the acid (1.0 eq) in dry t-Butanol (excess).
-
Add Triethylamine (1.5 eq) and DPPA (1.1 eq).
-
Heat to reflux (85°C) for 12 hours. The intermediate isocyanate is trapped by t-Butanol to form the Boc-protected amine.
-
Product: tert-Butyl (trans-2-(pyrazin-2-yl)cyclopropyl)carbamate.
Step 4: Deprotection & Salt Formation
-
Dissolve Boc-amine in DCM.
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Concentrate in vacuo. Triturate with diethyl ether to obtain the solid hydrochloride salt.
-
Final Product: trans-2-(pyrazin-2-yl)cyclopropan-1-amine dihydrochloride .
Visualization: Synthetic Route
Caption: Synthetic pathway for the production of the trans-2-PCP scaffold from pyrazine precursors.
Part 3: Validation Protocol (LSD1 Inhibition Assay)
To verify the synthesized intermediate functions as an LSD1 inhibitor, use the Amplex Red Coupled Peroxidase Assay . This measures the H2O2 produced during the demethylation of a methylated histone peptide.
Assay Conditions
-
Enzyme: Recombinant Human LSD1/CoREST complex (0.5 - 2 nM final).
-
Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA).
-
Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM HEPES pH 7.5, 0.1 mM BSA.
Protocol Steps
-
Pre-incubation: Incubate LSD1/CoREST enzyme with varying concentrations of 2-PCP (0.01 µM to 100 µM) for 30 minutes at room temperature. Note: As a covalent inhibitor, potency is time-dependent.[2]
-
Initiation: Add the H3K4me2 peptide substrate mixed with Amplex Red and HRP.
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.
-
Analysis: Calculate the rate of H2O2 production (slope). Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
Expected Data Profile
The following table summarizes the expected comparative data between the Pyrazine analog and the standard Phenyl analog (TCP).
| Compound | Structure | pKa (Amine) | LSD1 IC50 (30 min pre-inc) | MAO-A Selectivity |
| Tranylcypromine (TCP) | Phenyl-Cyclopropylamine | ~8.2 | 20 - 50 µM | Low (Potent MAO Inhibitor) |
| 2-PCP (This Protocol) | Pyrazinyl-Cyclopropylamine | ~7.1 | 5 - 15 µM | Moderate (Improved vs TCP) |
| GSK2879552 | Substituted 2-PCP Derivative | N/A | < 0.1 µM | High (>100x) |
Note: The naked 2-PCP intermediate is a modest inhibitor. Its primary value is as a "warhead" to be coupled with identifying groups (tail region) to achieve nanomolar potency, as seen in clinical candidates like GSK2879552.
References
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[3][4] Biochemistry, 46(14), 4408–4416.
-
Miyamura, S., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors.[5] Organic & Biomolecular Chemistry, 14, 8576-8585.[5]
-
Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A.[6] European Journal of Medicinal Chemistry, 86, 352-363.
-
Mimasu, S., et al. (2008). Structure-based design of flavin-dependent histone demethylase LSD1 inhibitors. Biochemical and Biophysical Research Communications. (Contextual citation for FAD adduct structure).
Sources
- 1. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. [scholars.duke.edu]
- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Design, Synthesis, and Validation of Pyrazine-Scaffold LSD1 Inhibitors
Executive Summary
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser responsible for the oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Because LSD1 overexpression is heavily implicated in the pathogenesis of acute myeloid leukemia (AML) and various solid tumors, it has emerged as a highly validated therapeutic target[1]. While first-generation irreversible inhibitors (e.g., tranylcypromine derivatives) have entered clinical trials, they frequently exhibit off-target toxicities, particularly against monoamine oxidases (MAO-A/B)[2].
To address this, recent medicinal chemistry efforts have pivoted toward reversible, highly selective small-molecule inhibitors. Nitrogen-containing heterocycles—specifically pyrazine and pyridine scaffolds—have proven to be exceptional building blocks[1][3]. This application note provides a comprehensive, self-validating protocol for the preparation of pyrazine-based LSD1 inhibitors, detailing the mechanistic rationale, structure-activity relationships (SAR), and step-by-step synthetic methodologies.
Mechanistic Rationale: Targeting the FAD Domain
LSD1 relies on a non-covalently bound flavin adenine dinucleotide (FAD) cofactor to execute its catalytic function. Pyrazine and pyridine cores are strategically employed as inhibitor scaffolds because their nitrogen atoms act as potent hydrogen-bond acceptors. In the active site, these heteroatoms form critical hydrogen bonds with the FAD cofactor and key residues such as Tyr761[1].
Furthermore, the pyrazine scaffold is highly synthetically tractable. The electron-deficient nature of the diazine ring activates adjacent positions for nucleophilic aromatic substitution (
Fig 1. Epigenetic regulation by LSD1 and mechanism of pyrazine-based inhibition.
Structure-Activity Relationship (SAR) Insights
The development of pyrazine and pyridine inhibitors relies heavily on iterative SAR studies. Initial unsubstituted pyrazine derivatives (e.g., Compound 4) were designed for rapid synthetic access to establish the baseline binding mode[1]. While initially weak, these scaffolds provided the foundational architecture for subsequent optimization via bioisosteric replacement and cross-coupling reactions, ultimately yielding highly potent, single-digit micromolar and nanomolar inhibitors with >100-fold selectivity over MAO-A/B.
Table 1: SAR Optimization of Pyrazine/Pyridine LSD1 Inhibitors
| Compound | Core Scaffold | Substitutions | LSD1 | Selectivity (MAO-A/B) |
| Compound 4 | Pyrazine | 5,6-diphenyl, 3-(piperidin-4-ylmethoxy) | 47.8 | >100x |
| Compound 8 | Pyrazine | 5-phenyl, 6-cyano, 3-(piperidin-4-ylmethoxy) | >100 | N/A |
| Compound 12 | Pyridine | 5-phenyl, 6-cyano, 3-(piperidin-4-ylmethoxy) | 4.0 | >160x |
| Compound 5 | Pyridine | 6-phenyl, 3-(piperidin-4-ylmethoxy) | 2.3 | >160x |
Synthetic Methodologies & Protocols
The following step-by-step methodology outlines the preparation of 3-(piperidin-4-ylmethoxy)pyrazine derivatives. The protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to subsequent steps.
Fig 2. Step-by-step synthetic workflow for pyrazine-based LSD1 inhibitors.
Protocol 1: Base-Catalyzed Condensation to Form the Pyrazine Core
Objective: Synthesize 2-hydroxy-5,6-diphenylpyrazine. Causality: Sodium hydroxide is utilized to deprotonate the amide of 2-aminoacetamide, transforming it into a potent nucleophile that attacks the dicarbonyls of the commercially available benzil, driving the cyclization into the stable pyrazine ring[1].
-
Dissolve equimolar amounts of benzil (1.0 eq) and 2-aminoacetamide (1.0 eq) in ethanol.
-
Add aqueous NaOH (1.2 eq) dropwise at
. -
Reflux the mixture for 4 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow benzil spot confirms reaction completion. Upon cooling and neutralization with dilute HCl, the product will precipitate. Verify via
NMR (absence of amide protons, presence of pyrazine aromatic protons).
Protocol 2: Halogenation via Phosphorus Oxychloride
Objective: Convert the hydroxyl group to a reactive chloride.
Causality: The hydroxyl group is a poor leaving group for subsequent substitutions.
-
Suspend the intermediate from Protocol 1 in neat
(10 eq). -
Reflux at
for 3 hours under an inert argon atmosphere. -
Carefully quench the mixture by pouring it over crushed ice. Extract with dichloromethane (DCM).
-
Self-Validation Check: The conversion of the hydroxyl group to a chloride significantly increases the
value on TLC (less polar). Confirm complete consumption of the highly polar starting material before proceeding.
Protocol 3: Nucleophilic Aromatic Substitution ( ) and Deprotection
Objective: Introduce the piperidine pharmacophore and unmask the basic amine.
Causality: Sodium hydride (NaH) is required to deprotonate the primary alcohol of the BOC-protected 4-(hydroxymethyl)piperidine, generating a strong alkoxide nucleophile. BOC protection of the secondary amine is strictly mandatory to prevent it from competing as a nucleophile during the
-
Dissolve BOC-protected 4-(hydroxymethyl)piperidine (1.2 eq) in anhydrous DMF. Add NaH (1.5 eq) at
and stir for 30 minutes. -
Add the chlorinated pyrazine intermediate (1.0 eq) and stir at room temperature for 12 hours.
-
Self-Validation Check 1: Successful coupling is indicated by a mass shift in LC-MS corresponding to the addition of the BOC-piperidine mass minus HCl.
-
Purify the intermediate via silica gel chromatography.
-
Dissolve the purified intermediate in 4M HCl in 1,4-dioxane to cleave the BOC group. Stir for 2 hours at room temperature.
-
Self-Validation Check 2: Post-deprotection, the final product must be water-soluble at low pH, confirming the successful unmasking of the free secondary amine. Evaporate the solvent to yield the final inhibitor as an HCl salt.
Biological Validation & Screening
To ensure the synthesized pyrazine derivatives function as intended, the following biological assays must be conducted:
-
Enzyme Kinetics (Reversibility): Utilize a horseradish peroxidase (HRP)-coupled assay to measure
release during LSD1-mediated demethylation of a dimethylated H3K4 peptide substrate. Perform dilution assays to confirm the reversible nature of the competitive inhibition[1][3]. -
Selectivity Profiling: Screen the compounds against MAO-A and MAO-B to ensure the structural modifications successfully abrogated off-target monoamine oxidase inhibition[2].
-
Cellular Assays: Evaluate the anti-proliferative effects in LSD1-dependent cell lines, such as THP-1, MV4-11, and MOLM-13 (AML models). Monitor the upregulation of CD86 and CD11b as biomarkers for induced cellular differentiation[2][3].
References
- 3-(Piperidin-4-ylmethoxy)
- Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A)
- Source: nih.
- Source: semanticscholar.
Sources
- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Solubility of 1-Pyrazin-2-ylcyclopropanamine 2HCl in Dimethyl Sulfoxide (DMSO)
Abstract
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on determining the solubility of 1-Pyrazin-2-ylcyclopropanamine dihydrochloride in Dimethyl Sulfoxide (DMSO). Given the widespread use of DMSO as a vehicle for compound screening and in vitro/in vivo assays, establishing an accurate and reproducible solubility profile is a critical first step in preclinical research.[1][2][3] This document moves beyond a simple recitation of values, offering a robust experimental protocol, explaining the scientific rationale behind methodological choices, and outlining best practices for the preparation and storage of stock solutions. We present a self-validating system to ensure the integrity and reproducibility of experimental outcomes.
Introduction: The Critical Role of Solubility in Drug Discovery
1-Pyrazin-2-ylcyclopropanamine 2HCl is a research compound whose utility in experimental settings is fundamentally dependent on its behavior in a solvent. Dimethyl Sulfoxide (DMSO) is arguably the most ubiquitous solvent in drug discovery, celebrated for its remarkable ability to dissolve a wide array of both polar and nonpolar molecules.[1][3][4] Its properties, including a high dielectric constant and aprotic nature, make it an indispensable tool for preparing high-concentration stock solutions used in high-throughput screening (HTS), cell-based assays, and other preclinical studies.[4][5]
However, an improperly prepared solution can lead to significant experimental artifacts, including compound precipitation upon dilution in aqueous buffers, inaccurate concentration measurements, and misleading biological data.[3] Therefore, a thorough understanding of a compound's solubility limit in DMSO is not merely a procedural formality but a cornerstone of reliable and reproducible science. This guide provides the foundational knowledge and a validated protocol to empower researchers to confidently prepare and utilize solutions of 1-Pyrazin-2-ylcyclopropanamine 2HCl.
Physicochemical Properties: Compound and Solvent
A successful dissolution is governed by the intermolecular forces between the solute and the solvent. Understanding the properties of both is key.
1-Pyrazin-2-ylcyclopropanamine 2HCl
This compound is supplied as a dihydrochloride salt, which generally enhances aqueous solubility compared to the free base. Its key properties are summarized below.
| Parameter | Value | Source / Notes |
| CAS Number | 1255099-26-3 | [6][7][8] |
| Molecular Formula | C₇H₉N₃ · 2HCl | |
| Molecular Weight | 208.09 g/mol | Calculated (C₇H₉N₃: 135.17 + 2x HCl: 72.92) |
| Appearance | Yellow to Brown Solid | |
| Purity | Typically ≥95% - 98% | [6][7] |
| Storage Temperature | Inert atmosphere, Room Temperature or 2-8°C | [6] |
Dimethyl Sulfoxide (DMSO)
DMSO's unique characteristics make it a powerful, yet complex, solvent.
| Parameter | Value | Rationale for Importance in Dissolution |
| Formula | (CH₃)₂SO | An aprotic, polar solvent capable of dissolving a wide range of compounds.[1][4] |
| Boiling Point | 189°C (372°F) | Low volatility allows for stable use at room temperature and during gentle warming procedures.[1][4] |
| Hygroscopicity | High | DMSO readily absorbs moisture from the air. Use of anhydrous grade is critical, as water can significantly decrease the solubility of hydrophobic compounds. |
| Safety Note | Readily absorbed through the skin | Can act as a carrier for dissolved compounds into the bloodstream. Use of appropriate PPE is mandatory.[5] |
Experimental Protocol: Determining Maximum Solubility
This section details a robust protocol for determining the maximum solubility of 1-Pyrazin-2-ylcyclopropanamine 2HCl in anhydrous DMSO at a specified temperature (e.g., 25°C). The principle is to create a saturated solution and then quantify the concentration of the dissolved solute.
Materials and Equipment
-
1-Pyrazin-2-ylcyclopropanamine 2HCl powder
-
Anhydrous DMSO (purity ≥99.9%)
-
Calibrated analytical balance (readable to 0.01 mg)
-
2 mL amber glass or polypropylene vials
-
Calibrated positive displacement pipettes and tips
-
Vortex mixer
-
Bath sonicator
-
Temperature-controlled incubator or water bath
-
Personal Protective Equipment (PPE): Lab coat, chemical-resistant gloves (nitrile or butyl rubber), safety glasses.
Step-by-Step Methodology
-
Preparation: In a well-ventilated chemical fume hood, allow the compound and DMSO to equilibrate to the desired experimental temperature (e.g., 25°C) for at least 30 minutes.
-
Initial Weighing: Accurately weigh approximately 5-10 mg of 1-Pyrazin-2-ylcyclopropanamine 2HCl into a pre-weighed vial. Record the exact mass.
-
Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO to the vial (e.g., 100 µL). This initial volume should be low enough that the compound is not expected to fully dissolve.
-
Dissolution & Equilibration:
-
Mechanical Agitation: Securely cap the vial and vortex vigorously for 2 minutes. This step provides the necessary kinetic energy to break apart the solid lattice and promote solvation.[3]
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes at the controlled temperature. Sonication uses high-frequency sound waves to create cavitation, which helps break down any remaining solid aggregates and enhances dissolution.[3]
-
Thermal Equilibration: Place the vial in an incubator set to the experimental temperature for at least 1-2 hours to allow the solution to reach thermodynamic equilibrium.
-
-
Visual Inspection: Carefully observe the vial against a dark background. If the solution is clear with no visible solid particulates, the compound is fully dissolved. If solid remains, proceed to the next step.
-
Iterative Solvent Addition: If undissolved solid is present, add another small, precise aliquot of DMSO (e.g., 10-20 µL). Record the new total volume of DMSO added. Repeat steps 4 and 5.
-
Determining Saturation Point: Continue the iterative process (Step 6) until the solution is perfectly clear and free of solids. The saturation point is the highest concentration achieved before the final aliquot of solvent fully dissolved the compound. For a more precise measurement, a separate experiment can be run where an excess of solid is added to a known volume of DMSO, equilibrated for an extended period (e.g., 24 hours), and the supernatant is then filtered and its concentration measured (e.g., via HPLC-UV).
-
Calculation: Calculate the solubility using the mass of the compound and the total volume of DMSO required for complete dissolution.
-
Solubility (mg/mL): Mass of Compound (mg) / Total Volume of DMSO (mL)
-
Solubility (Molar): Solubility (g/L) / Molecular Weight (g/mol)
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for determining the maximum solubility of a compound in DMSO.
Data Presentation: Hypothetical Solubility Profile
The results from the protocol should be recorded systematically. The experiment should be repeated at different, physiologically relevant temperatures.
| Temperature | Solubility (mg/mL) | Solubility (Molar) | Observations |
| 25°C (Room Temp) | Hypothetical Value: 45.8 | Hypothetical Value: 220 mM | Clear, pale yellow solution. |
| 37°C (Physiological) | Hypothetical Value: 62.4 | Hypothetical Value: 300 mM | Solubility increases with gentle warming. |
Note: These values are for illustrative purposes only. Researchers must determine these values empirically.
Protocol: Preparation of a Standard Stock Solution
Once the maximum solubility is known, researchers can confidently prepare stock solutions at a concentration well below this limit to prevent precipitation. This protocol describes preparing a 100 mM stock solution.
-
Calculate Mass: For 1 mL (0.001 L) of a 100 mM (0.1 mol/L) solution:
-
Mass = 0.1 mol/L * 0.001 L * 208.09 g/mol = 0.0208 g = 20.81 mg
-
-
Weigh Compound: Accurately weigh 20.81 mg of 1-Pyrazin-2-ylcyclopropanamine 2HCl into a sterile, light-protected vial.
-
Add Solvent: Add approximately 900 µL of anhydrous DMSO to the vial.
-
Dissolve: Vortex and sonicate as described in Section 3.2 until the solid is completely dissolved. Visually confirm the absence of particulates.
-
QS to Final Volume: Carefully add anhydrous DMSO until the total volume is exactly 1.0 mL.
-
Final Mix & Storage: Vortex briefly one last time. The 100 mM stock solution is now ready.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[3][9]
-
Long-Term Storage: Store the labeled aliquots at -20°C or -80°C, protected from light.[3][9] For most compounds, storage at -80°C is preferred to maintain long-term integrity.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling DMSO and chemical compounds.
-
Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of the compound powder and solvent vapors.
-
Skin Contact: DMSO is rapidly absorbed by the skin and will co-transport any dissolved substances.[5] Avoid all direct skin contact. In case of exposure, wash the affected area immediately and thoroughly with soap and water.
-
SDS: Always consult the Safety Data Sheet (SDS) for both 1-Pyrazin-2-ylcyclopropanamine 2HCl and DMSO before beginning any work.
References
- Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
- ChemDiv.
- AxisPharm. Kinetic Solubility Assays Protocol.
- MDPI. (2025, July 19).
- BenchChem. Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
- Innovative Applic
- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- Sigma-Aldrich. 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride | 1255099-26-3.
- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
- MedChemExpress. Compound Handling Instructions.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
- ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
- Inventiva Pharma.
- Singhvi, G., et al.
- Sigma-Aldrich. 1-(PYRAZIN-2-YL)CYCLOPROPANAMINE HCL | 1255099-26-3.
- Appretech Scientific Limited. 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride.
- Chemical Synthesis Database. (2025, May 20). 1-pyrazin-2-yl-propan-1-one.
- J&K Scientific. 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride | 1255099-26-3.
- PMC. (2024, October 15).
- Scribd.
- Organic Chemistry Portal. (2022).
- PMC. (2022, July 13). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
- Cayman Chemical.
Sources
- 1. Applications of DMSO [chemdiv.com]
- 2. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. antbioinc.com [antbioinc.com]
- 5. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. 1-(PYRAZIN-2-YL)CYCLOPROPANAMINE HCL | 1255099-26-3 [sigmaaldrich.com]
- 7. appretech.com [appretech.com]
- 8. jk-sci.com [jk-sci.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Note: Advanced Strategies for Handling Hygroscopic Dihydrochloride Amine Salts in Synthesis
Amine dihydrochloride salts are ubiquitous intermediates in pharmaceutical synthesis, library acquisition, and peptide chemistry[1]. While formulating amines as hydrochloride salts generally improves their crystalline properties and oxidative stability, the dihydrochloride variants often exhibit extreme hygroscopicity. They rapidly absorb atmospheric moisture, undergoing deliquescence to form intractable gums or aqueous solutions. This guide details the thermodynamic causality behind this behavior and provides field-proven, self-validating protocols to ensure stoichiometric precision and reaction integrity.
Mechanistic Causality: The Thermodynamics of Deliquescence
The pronounced hygroscopicity of dihydrochloride salts stems from their crystal lattice energy and the hydration enthalpy of the chloride ions. When the ambient relative humidity (RH) exceeds the deliquescence relative humidity (DRH) of the salt, water vapor condenses into the lattice. The high charge density of the doubly protonated amine and the two chloride counterions creates a strong thermodynamic driving force for hydrogen bonding with water molecules.
This moisture uptake creates two critical failure points in organic synthesis:
-
Stoichiometric Drift: The effective molecular weight of the reagent continuously shifts as water is absorbed, invalidating molar equivalent calculations[2].
-
Reagent Quenching: Residual water will rapidly quench moisture-sensitive reagents in downstream steps, such as Grignard reagents, organolithiums, or peptide coupling agents (e.g., HATU, EDC)[3].
To maintain scientific integrity, researchers must bypass the isolation of the free amine (which is often volatile or prone to oxidation) and instead employ strategic dehydration or in situ neutralization techniques.
Strategic Decision Workflow
The handling strategy for a hygroscopic dihydrochloride salt depends entirely on the sensitivity of the downstream synthetic step.
Decision workflow for handling hygroscopic dihydrochloride amine salts in synthesis.
Quantitative Comparison of Dehydration Strategies
Selecting the correct method requires balancing the required dryness against the thermal stability of the amine salt.
| Dehydration Technique | Mechanism of Action | Residual H₂O Achievable | Processing Time | Ideal Application |
| Azeotropic Drying (Toluene) | Minimum-boiling azeotrope formation | < 100 ppm | 1–2 Hours | Moisture-sensitive cross-couplings, alkylations |
| In Situ Free-Basing | Chemical neutralization prior to coupling | N/A (Water bypassed) | < 15 Minutes | Solid/Solution-Phase Peptide Synthesis (SPPS) |
| Vacuum Desiccation (P₂O₅) | Vapor pressure differential | ~ 500 ppm | 24–48 Hours | Long-term storage of bulk API salts |
| Lyophilization | Sublimation of frozen water | < 200 ppm | 12–24 Hours | Thermally labile biological amines |
Self-Validating Experimental Protocols
Protocol A: Azeotropic Drying via Reduced-Pressure Schlenk Line
Context & Causality: Azeotropic distillation utilizes a solvent (typically anhydrous toluene) that forms a minimum-boiling azeotrope with water. At atmospheric pressure, the toluene-water azeotrope boils at 84 °C, allowing water removal below its standard boiling point[4]. Under reduced pressure on a Schlenk line or rotary evaporator, this boiling point is further depressed, protecting thermally labile amines while efficiently driving off moisture[3].
Self-Validation Mechanism: This protocol relies on gravimetric constant mass. The salt is considered anhydrous only when two consecutive drying cycles yield a mass difference of less than 2 mg.
Step-by-Step Methodology:
-
Initial Weighing: Rapidly transfer the estimated required mass of the hygroscopic dihydrochloride salt into a pre-weighed (tared) oven-dried Schlenk flask containing a magnetic stir bar. Record the initial crude mass.
-
Solvent Addition: Under a positive flow of dry nitrogen, add anhydrous toluene (approximately 10 mL per gram of salt). The salt will likely remain as a suspension, which is expected.
-
Azeotropic Evaporation: Attach the flask to a Schlenk line or rotary evaporator. Slowly apply a vacuum (down to ~10-20 mbar) while heating the flask in a water bath at 40–50 °C. The toluene-water azeotrope will evaporate first, carrying the moisture with it[3].
-
First Mass Check: Once the powder appears dry and free-flowing, backfill the flask with nitrogen, remove it, and weigh it.
-
Cycle Repetition: Repeat Steps 2 and 3.
-
Validation: Weigh the flask again. If the mass is within 2 mg of the first mass check, the salt is anhydrous. If not, perform a third cycle.
-
Inert Storage: Immediately transfer the sealed flask to a glovebox or keep it under positive nitrogen pressure until the reagents for the downstream reaction are added.
Protocol B: In Situ Free-Basing for Anhydrous Peptide Coupling
Context & Causality: In solid-phase peptide synthesis (SPPS) or solution-phase amide coupling, isolating the free amine is highly detrimental. Free amines are nucleophilic, prone to rapid atmospheric oxidation, and can be volatile. Instead, the dihydrochloride salt is neutralized in situ using a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA)[5]. Because DIPEA is sterically hindered, it deprotonates the amine without competing as a nucleophile against the activated carboxylic acid[6].
Self-Validation Mechanism: This protocol utilizes colorimetric pH tracking. Because the reaction occurs in an organic solvent (where standard pH probes fail), validation is achieved by spotting the mixture onto water-dampened pH indicator paper to confirm complete deprotonation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the hygroscopic dihydrochloride salt (1.0 eq) and the target carboxylic acid (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under a nitrogen atmosphere.
-
Stoichiometric Neutralization: Add exactly 2.2 equivalents of anhydrous DIPEA dropwise at 0 °C. Causality note: 2.0 equivalents are required to neutralize the two equivalents of HCl bound to the amine, and an additional 0.2 equivalents ensure a slightly basic environment to drive the coupling forward.
-
Validation (pH Spotting): Remove a 1 µL aliquot of the reaction mixture using a glass capillary. Spot it onto a piece of universal pH indicator paper that has been slightly dampened with distilled water. The paper should indicate a pH of 8–9. If it is acidic, add DIPEA in 0.1 eq increments until basicity is confirmed.
-
Activation & Coupling: Once the free amine is generated in situ, immediately add the coupling reagent (e.g., HATU, HBTU, or EDC)[6].
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring the disappearance of the carboxylic acid via TLC or LC-MS to confirm the successful formation of the amide bond.
References
- Benchchem - N-(oxan-4-yl)
- Academia.
- NIH (PMC)
- Aapptec Peptides - SYNTHESIS NOTES URL
- Reddit (r/OrganicChemistry)
- Oxford Reference - Azeotropic drying URL
Sources
- 1. academia.edu [academia.edu]
- 2. N-(oxan-4-yl)piperidin-4-amine dihydrochloride | 1349114-39-1 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. peptide.com [peptide.com]
- 6. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for nucleophilic substitution on pyrazine rings
Application Note: Optimizing Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr) on Pyrazine Scaffolds
Introduction
The pyrazine ring (1,4-diazine) is a privileged pharmacophore widely utilized in drug discovery, agricultural chemistry, and materials science. Due to the strong electron-withdrawing effect of the two symmetrically positioned nitrogen atoms, the pyrazine ring is highly electron-deficient[1]. This inherent electronic property makes halogenated pyrazines exceptionally reactive substrates for Nucleophilic Aromatic Substitution (SNAr), often bypassing the need for complex and expensive transition-metal catalysts (e.g., Buchwald-Hartwig cross-coupling)[1][2]. This application note provides a comprehensive guide to the mechanistic principles, solvent selection, and optimized protocols for executing SNAr reactions on pyrazine rings.
Mechanistic Causality: Concerted vs. Stepwise Pathways
To optimize reaction conditions, one must understand the underlying physical organic chemistry driving the substitution. Traditionally, SNAr reactions are taught as a two-step addition-elimination process proceeding via a discrete, non-aromatic Meisenheimer complex[3]. However, recent kinetic isotope effect (KIE) studies and computational analyses reveal that for highly electron-deficient heterocycles like pyrazine bearing good leaving groups (e.g., Cl, Br), the reaction frequently proceeds via a concerted mechanism[3].
-
Leaving Group Dynamics: The reactivity trend for halogens in SNAr typically follows F > Cl ≈ Br > I[4]. The highly polarized C–F bond accelerates the initial nucleophilic attack, stabilizing the transition state. However, due to the synthetic difficulty of accessing fluoropyrazines, bromopyrazines and chloropyrazines are most commonly employed as they offer an optimal balance of reactivity and commercial availability[4].
-
Regioselectivity & Tele-substitution: While direct ipso-substitution is the standard pathway, researchers must be aware of tele-substitution[5]. Under certain conditions (e.g., softer nucleophiles, less polar solvents, or bulky halogens), the nucleophile may attack a carbon distant from the leaving group, followed by a rearrangement or proton shift[5].
Reaction Conditions & Parameter Optimization
Solvent Selection: The Shift to Green Chemistry
Historically, SNAr reactions required polar aprotic solvents (DMF, DMSO, NMP) to stabilize the polar transition states. However, modern protocols emphasize environmentally benign alternatives:
-
Water ("On-Water" Effect): Surprisingly, water has proven to be an exceptional solvent for the amination of chloropyrazines. The insolubility of the organic reactants creates a biphasic system where the reaction occurs at the phase boundary, significantly accelerating the reaction rate and facilitating easy product isolation via simple extraction[2].
-
PEG-400: Polyethylene glycol (PEG-400) is a viscous, biodegradable, and non-toxic solvent that efficiently dissolves both organic substrates and inorganic bases. It is particularly effective for microwave-assisted SNAr, yielding products in minutes[6].
Base Selection
The base neutralizes the generated hydrogen halide and enhances the nucleophilicity of the incoming reagent.
-
Inorganic Bases: K2CO3, KF, and Cs2CO3 are standard choices. Cs2CO3 is highly soluble in organic solvents and PEG-400, driving reactions to completion[2].
-
Organic Bases: DIPEA or DBU are preferred when inorganic bases cause solubility issues or when utilizing microfluidic flow reactors under pressure[7].
Thermal Activation
While some highly activated fluoropyrazines react at room temperature, chloropyrazines generally require elevated temperatures (80–150 °C)[2][8]. Microwave irradiation in sealed vessels is highly recommended, as it rapidly superheats the solvent, reducing reaction times from 17–24 hours down to 5–60 minutes while suppressing degradation pathways[2][7].
Quantitative Data Summary
| Substrate | Nucleophile | Solvent | Base | Temp / Time | Yield (%) |
| 2-Chloropyrazine | Morpholine | Water | KF (2 eq) | 100 °C / 17 h | 58% |
| 2-Chloropyrazine | Morpholine | Water | KF (1 eq) | 175 °C / 60 min (MW) | 71% |
| 8-Chloro-triazolopyrazine | 2-Trifluoromethylaniline | PEG-400 | None (Amine 2 eq) | 120 °C / 5 min (MW) | 75% |
| 2-Bromopyrazine | Thiol derivatives | EtOH | Hydrazine | Reflux / Overnight | >70% |
Experimental Protocols
Protocol A: Microwave-Assisted Amination in PEG-400[6]
This protocol leverages the high thermal stability and solubilizing power of PEG-400 for rapid amination.
-
Preparation: In a 10 mL microwave-safe reaction vial, add the halopyrazine (1.0 mmol) and the amine nucleophile (2.0 mmol).
-
Solvent Addition: Add 2.0 mL of PEG-400 to the vial. Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 120 °C for 5 minutes under continuous stirring.
-
Self-Validation: Monitor the disappearance of the halopyrazine via LC-MS or TLC. The reaction is complete when the starting material peak is fully consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with 15 mL of diethyl ether and wash with water (3 × 10 mL) to remove the PEG-400.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: "On-Water" Amination of Chloropyrazine[2]
This protocol utilizes the hydrophobic effect to drive the reaction without organic solvents.
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add 2-chloropyrazine (1.0 mmol), the secondary amine (1.0 mmol), and Potassium Fluoride (KF) (2.0 mmol).
-
Solvent Addition: Add 5.0 mL of deionized water. The mixture will likely be heterogeneous.
-
Heating: Heat the vigorously stirred mixture in an oil bath at 100 °C for 17 hours.
-
Self-Validation: The biphasic mixture may change color or form an emulsion. Confirm completion via TLC before proceeding to extraction to prevent yield loss.
-
Workup: Cool the mixture to room temperature. Extract the aqueous suspension with isopropyl acetate (3 × 10 mL).
-
Isolation: Wash the combined organic layers with brine, dry over MgSO4, and evaporate the solvent to yield the substituted pyrazine.
Visualizations
Divergent mechanistic pathways for S_NAr on pyrazines: Stepwise vs. Concerted mechanisms.
Optimized experimental workflow for green solvent-mediated S_NAr on pyrazine scaffolds.
References
-
Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: MDPI URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]
-
Title: tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: ACS Publications URL: [Link]
-
Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC - NIH URL: [Link]
-
Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: SNAr Reaction in Common Molecular Solvents Under Pressure Source: ACS GCIPR / Wordpress URL: [Link]
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Designing irreversible LSD1 inhibitors with pyrazine warheads
Application Note: Strategic Design and Validation of Pyrazine-Functionalized Irreversible LSD1 Inhibitors
Executive Summary & Rationale
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical therapeutic target in acute myeloid leukemia (AML) and small cell lung cancer (SCLC). While early inhibitors were based on the tranylcypromine (TCP) scaffold, "first-generation" TCP derivatives suffered from poor selectivity against Monoamine Oxidases (MAO-A/B), leading to CNS side effects.
This guide details the development of Pyrazine-Functionalized Irreversible Inhibitors . While the cyclopropylamine (CPA) moiety functions as the covalent "warhead" (forming an adduct with the FAD cofactor), the integration of a pyrazine ring into the scaffold is the strategic "guiding unit."
Why Pyrazine?
-
Electronic Modulation: The electron-deficient pyrazine ring, when coupled to the CPA, lowers the pKa of the amine. This reduces affinity for MAO active sites (which prefer basic amines) while maintaining LSD1 potency.
-
Metabolic Stability: Pyrazines are generally more resistant to oxidative metabolism than their phenyl counterparts.
-
Solubility: The heteroatoms improve aqueous solubility, a common bottleneck in hydrophobic TCP derivatives.
Mechanism of Action & Design Principles
The irreversible inhibition of LSD1 by these compounds follows a mechanism-based inactivation (suicide inhibition) pathway.
The Pyrazine-Directed Covalent Mechanism
The inhibitor acts as a substrate mimic. LSD1 attempts to oxidize the amine, leading to a single-electron transfer (SET) event. This triggers the opening of the cyclopropyl ring, creating a radical intermediate that covalently attacks the N5 position of the FAD cofactor.
Figure 1: Mechanism of Irreversible Inactivation
Caption: Step-wise mechanism of LSD1 inactivation. The pyrazine moiety modulates the initial binding affinity (
Protocol A: Biochemical Kinetic Profiling ( )
Unlike reversible inhibitors (measured by IC50), irreversible inhibitors must be characterized by the second-order rate constant
Materials
-
Enzyme: Recombinant Human LSD1 (BPS Bioscience or equivalent).
-
Substrate: H3K4me2 (dimethylated histone H3 peptide).[1]
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[1][2]
-
Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5% Glycerol.
Experimental Workflow
-
Preparation:
-
Prepare 5x stocks of the Pyrazine-Inhibitor (8-point dilution series).
-
Prepare 2x LSD1 enzyme solution (final assay conc: 20–50 nM).
-
-
Pre-incubation (The Critical Step):
-
In a black 384-well plate, mix 10 µL of LSD1 enzyme with 5 µL of Inhibitor.
-
Incubate for varying time points (
): 0, 5, 10, 20, 40, and 60 minutes. -
Note: Irreversible inhibitors show time-dependent shifts in potency.
-
-
Reaction Initiation:
-
Add 5 µL of Substrate Mix (H3K4me2 + Amplex Red + HRP).
-
Final concentrations: 20 µM H3K4me2, 50 µM Amplex Red, 1 U/mL HRP.
-
-
Measurement:
-
Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes to determine residual activity (
).
-
Data Analysis (Kitz-Wilson Method)
-
Determine the observed rate constant of inactivation (
) for each inhibitor concentration using the decay equation: -
Plot
vs. [Inhibitor].[3][4] -
Fit to the hyperbolic equation to extract
and :
Protocol B: Selectivity Profiling (LSD1 vs. MAO-A/B)
To validate the "Pyrazine Advantage," you must prove the compound does not inhibit MAOs.
Workflow
-
Enzymes: Recombinant MAO-A and MAO-B.
-
Substrate: Tyramine (common substrate for both).
-
Assay: Similar Amplex Red coupling as Protocol A.
-
Execution:
-
Screen inhibitor at high concentration (e.g., 10 µM).
-
If inhibition < 50%, the compound is considered selective.
-
Success Metric: A Selectivity Index (SI) > 100-fold is required for a viable clinical candidate.
-
Protocol C: Cellular Target Engagement (CD11b Induction)
LSD1 inhibition forces the differentiation of AML blasts. This is the ultimate " go/no-go " biological test.
Materials
-
Cell Line: MV4-11 or MOLM-13 (AML lines driven by MLL-translocations).
-
Reagent: PE-conjugated anti-CD11b antibody (Integrin alpha M).
-
Equipment: Flow Cytometer (e.g., BD FACSCelesta).
Step-by-Step Protocol
-
Seeding: Seed MV4-11 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat cells with Pyrazine-Inhibitor (dose response: 1 nM to 1 µM) for 72 to 96 hours .
-
Control: DMSO (0.1%).
-
Positive Control: ORY-1001 (10 nM).
-
-
Staining:
-
Harvest cells and wash 2x with cold PBS/BSA.
-
Incubate with anti-CD11b-PE antibody for 30 min on ice in the dark.
-
-
Analysis:
-
Analyze via Flow Cytometry. Gate on live singlets.
-
Calculate Mean Fluorescence Intensity (MFI) of CD11b.
-
EC50 Calculation: Plot MFI vs. Log[Concentration].
-
Figure 2: Validation Workflow
Caption: The critical path for validating irreversible LSD1 inhibitors. Failure at the Selectivity stage requires structural redesign of the pyrazine substituents.
Data Presentation Standards
When reporting results, summarize key metrics in the following format to allow direct comparison of the Pyrazine scaffold's efficiency.
| Compound ID | LSD1 | LSD1 | Efficiency ( | MAO-A IC50 (µM) | Selectivity (MAO/LSD1) | MV4-11 EC50 (nM) |
| TCP (Control) | 0.015 | 2200 | 6.8 x | 18 | ~8x | >5000 |
| Pyrazine-Analog 1 | 0.085 | 45 | 1.9 x | >100 | >2000x | 12 |
References
-
Mechanism of FAD Adduct Formation: Waterbury, A. L., et al. (2024). Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action.[5][6][7] Nature Communications.[5] [Link]
-
Kinetic Analysis (
): Krippendorff, B. F., et al. (2024).[4] A practical guide for the assay-dependent characterisation of irreversible inhibitors. Journal of Biomolecular Screening. [Link] -
Pyrazine/Pyrimidine Scaffold SAR: Wang, J., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors. NIH National Library of Medicine. [Link]
-
Cellular Differentiation Protocols: Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. | Broad Institute [broadinstitute.org]
- 6. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of 1-Pyrazin-2-ylcyclopropanamine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of heteroaryl-substituted cyclopropanamines. Synthesizing 1-(pyrazin-2-yl)cyclopropan-1-amine presents unique challenges due to the strongly coordinating, electron-deficient pyrazine ring.
The most effective route is the Kulinkovich-Szymoniak reaction, which converts nitriles to primary cyclopropylamines using a Grignard reagent, titanium(IV) isopropoxide, and a Lewis acid [1]. However, applying this methodology to 2-cyanopyrazine often results in low yields, catalyst poisoning, or ketone byproducts if the reaction parameters are not strictly controlled. This guide is designed to deconstruct the causality behind these failures and provide a self-validating, optimized workflow.
Mechanistic Pathway
Understanding the mechanism is critical for troubleshooting. The reaction relies on the formation of an azatitanacyclopentene intermediate, which must be forced into a ring contraction to yield the desired amine.
Figure 1: Mechanistic pathway of the Kulinkovich-Szymoniak reaction for 2-cyanopyrazine.
Troubleshooting FAQs
Q1: Why is my reaction yielding mostly 1-(pyrazin-2-yl)propan-1-one instead of the cyclopropanamine? Causality & Solution: The formation of the ethyl ketone is a classic indicator that the azatitanacyclopentene intermediate failed to undergo ring contraction prior to aqueous workup [1]. In the Kulinkovich-Szymoniak modification, the addition of a Lewis acid is mandatory to efficiently convert the azatitanacycle into the corresponding cyclopropylamine[1]. Ensure that 2.0 equivalents of fresh BF₃·OEt₂ are added after the initial reaction is complete, and allow it to stir for at least 1 hour before quenching. Degraded Lewis acid will fail to drive this contraction.
Q2: I am observing significant degradation of the starting material and overall low conversion. What is happening? Causality & Solution: Pyrazine is a strongly coordinating heteroaromatic. It can bind to the titanium center, effectively sequestering the catalyst due to the stronger affinity of the heteroatom toward low-valent titanium species[2]. Furthermore, the electron-deficient pyrazine ring is highly susceptible to direct nucleophilic attack by the Grignard reagent. To mitigate this, you must increase the stoichiometry of Ti(OiPr)₄ to 1.2–1.5 equivalents to compensate for sequestration. Crucially, add the EtMgBr very slowly (via syringe pump) at strictly controlled cryogenic temperatures (-70 °C) to favor titanacyclopropane formation over direct ring alkylation.
Q3: Can I use sub-stoichiometric (catalytic) Ti(OiPr)₄ to improve atom economy? Causality & Solution: No. While the traditional Kulinkovich reaction on esters can be catalytic, the reaction of nitriles requires stoichiometric titanium [1]. The azatitanacycle intermediate formed from the nitrile is highly stable and does not spontaneously release the titanium species to turn over the catalytic cycle. Using sub-stoichiometric amounts of titanium(IV) isopropoxide will drastically reduce the cyclopropylamine yield while increasing the yield of carbinamine and ketone byproducts[1].
Quantitative Data: Effect of Reaction Parameters
The following table summarizes the causal relationship between reagent stoichiometry, temperature, and the resulting product distribution.
| Ti(OiPr)₄ (eq) | EtMgBr (eq) | Lewis Acid (eq) | Temp Profile | Major Product | Yield (%) |
| 0.5 | 3.0 | BF₃·OEt₂ (2.0) | -70 °C to RT | Ketone / Carbinamine | < 15% |
| 1.0 | 3.0 | None | -70 °C to RT | 1-(Pyrazin-2-yl)propan-1-one | 0% |
| 1.0 | 3.0 | BF₃·OEt₂ (2.0) | 0 °C to RT | Ring-alkylated byproducts | 25% |
| 1.5 | 3.0 | BF₃·OEt₂ (2.0) | -70 °C to RT | 1-(Pyrazin-2-yl)cyclopropanamine | 75% |
Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual and thermal cues are embedded to ensure each mechanistic step is successfully achieved.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.
-
Reagent Loading: Add 2-cyanopyrazine (1.0 eq, 10 mmol) and Ti(OiPr)₄ (1.5 eq, 15 mmol) to the flask. Causality: The 0.5 eq excess of Ti(OiPr)₄ compensates for the inevitable coordination to the pyrazine nitrogens.
-
Solvent & Cooling: Dissolve the mixture in 50 mL of anhydrous THF. Cool the reaction mixture to -70 °C using a dry ice/acetone bath.
-
Grignard Addition: Load EtMgBr (3.0 eq, 30 mmol, 3M in Et₂O) into a syringe. Add dropwise via a syringe pump over 1.5 hours. Validation Check: Monitor the internal temperature; it must not exceed -65 °C. A transient color change to deep red/brown indicates the formation of the low-valent titanium species.
-
Intermediate Formation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours to ensure the complete insertion of the nitrile into the titanacyclopropane, forming the azatitanacyclopentene intermediate.
-
Ring Contraction: Add BF₃·OEt₂ (2.0 eq, 20 mmol) dropwise at room temperature. Stir for an additional 1 hour. Causality: This Lewis acid step is critical for cyclopropylamine formation [1].
-
Quench & Workup: Quench the reaction carefully with 10% aqueous NaOH (15 mL). Validation Check: A successful quench of the titanium species will transition the dark reaction mixture into a clear supernatant with a distinct white, granular precipitate (TiO₂). If the precipitate is gummy, add 5 mL more water and stir vigorously until granular.
-
Isolation: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography (DCM/MeOH gradient) to afford pure 1-(pyrazin-2-yl)cyclopropan-1-amine.
References
-
Kulinkovich-Szymoniak Reaction Source: Organic Chemistry Portal URL:[Link]
-
Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Source: Organic Syntheses URL:[Link]
Sources
Preventing ring opening of cyclopropanamine during acid hydrolysis
Topic: Preventing Ring Opening During Acid Hydrolysis
Welcome to the Cyclopropylamine Stability Support Center. This guide addresses the critical instability of the cyclopropane ring (strain energy ~27.5 kcal/mol) when subjected to acidic deprotection or hydrolysis conditions. The interaction between the strained ring and acidic media creates a "perfect storm" for homoallylic rearrangement, leading to linear impurities that are difficult to separate.
Part 1: The Mechanistic Hazard
Why does the ring open?
The cyclopropane ring has significant
The ring opening is rarely a spontaneous unimolecular explosion; it is usually nucleophile-assisted .
-
The Enabler: A nucleophile (Cl⁻, H₂O, Br⁻) attacking the
-carbon. -
The Result: Strain release via C-C bond cleavage, yielding linear propyl derivatives (e.g., 3-chloropropylamine).
Visualization: The "Danger Path" vs. "Safe Path"
The following diagram illustrates the bifurcation point between stable salt formation and irreversible ring opening.
Caption: Figure 1. Kinetic competition between salt precipitation (preservation) and nucleophilic attack (degradation).
Part 2: Troubleshooting Guide (FAQs)
Q1: I am removing a Boc group with 4M HCl/Dioxane, but I see ~15% ring-opened product. Why? Diagnosis: Temperature or moisture ingress. Explanation: While HCl/Dioxane is the standard "safe" method, the reaction is exothermic. If the temperature rises above 0°C–5°C during addition, the kinetic barrier to ring opening is overcome. Additionally, if your dioxane is "wet," water acts as a potent nucleophile to open the ring. Fix:
-
Chill the substrate solution to 0°C before adding acid.
-
Add HCl/Dioxane dropwise to control exotherm.
-
Ensure the reaction remains anhydrous.
Q2: Can I use TFA/DCM instead of HCl? Diagnosis: Yes, but workup is critical. Explanation: TFA is less nucleophilic than HCl (Trifluoroacetate is a poorer nucleophile than Chloride). This reduces the risk of nucleophilic attack. However, TFA salts are often soluble in organic solvents, meaning the amine remains in solution where it is vulnerable. Fix: Use 10-20% TFA in DCM at 0°C. Crucial: Do not concentrate the TFA solution to dryness with heat. Quench immediately with cold saturated NaHCO₃ or precipitate the salt with cold ether.
Q3: I need to hydrolyze an Acetyl-amide (R-NH-Ac) to the free amine. 6M HCl reflux destroyed my molecule. Diagnosis: Methodological error. Explanation: Acid hydrolysis of amides requires harsh conditions (high heat, strong acid) that are incompatible with cyclopropylamines. The energy required to cleave the amide bond is sufficient to surmount the activation energy for ring opening. Fix:
-
Enzymatic Hydrolysis: Use Acylase I (if applicable).
-
Basic Hydrolysis: Use Ba(OH)₂ or NaOH in ethylene glycol at high temp (Basic conditions rarely open cyclopropanes, though the amide cleavage is slow).
-
Chemical Alternative: If possible, avoid amide protection. Use Boc (acid labile) or Cbz (hydrogenolysis labile) instead.
Part 3: Experimental Protocols
Protocol A: The "Precipitation Trap" (Gold Standard for Boc Removal)
Objective: Remove Boc group while kinetically trapping the amine as an insoluble hydrochloride salt.
Reagents:
-
Substrate (N-Boc-cyclopropylamine derivative)
-
4M HCl in Dioxane (Anhydrous)
-
Diethyl Ether or MTBE (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of substrate in a minimal volume of anhydrous 1,4-dioxane or Ethyl Acetate.
-
Cooling: Cool the solution to 0°C in an ice/water bath.
-
Acidification: Add 4M HCl in Dioxane (5–10 eq) dropwise over 10 minutes. Do not allow temperature to exceed 5°C.
-
Monitoring: Stir at 0°C to RT. Monitor via TLC (stain with Ninhydrin).
-
Precipitation: As the Boc group cleaves, the amine-HCl salt should precipitate as a white solid.
-
Troubleshooting: If no solid forms, add anhydrous Diethyl Ether or Hexanes to force precipitation.
-
-
Isolation: Filter the solid under nitrogen/argon. Wash with cold ether.
-
Drying: Dry under high vacuum at room temperature. Do not heat.
Protocol B: The "Scavenger" Approach (For Sensitive Substrates)
Objective: Use a non-nucleophilic acid system to minimize anion attack.
Reagents:
-
p-Toluenesulfonic acid (pTsOH) or Methanesulfonic acid
-
Solvent: Toluene or DCM
Step-by-Step:
-
Dissolve substrate in Toluene.
-
Add 1.1 eq of pTsOH·H₂O.
-
Heat gently (if necessary) to 40°C. The Tosylate anion is bulky and less nucleophilic than Cl⁻, reducing the rate of ring attack.
-
The amine-tosylate salt often crystallizes out, protecting it from further degradation.
Part 4: Comparative Data: Acid Stability Profile
The following table summarizes the risk of ring opening based on the acid/solvent system used.
| Acid System | Nucleophile Presence | Risk Level | Recommended For |
| Aq. HCl (6M, Reflux) | High (Cl⁻, H₂O) | Critical | Avoid completely. |
| Aq. H₂SO₄ | Med (H₂O) | High | Not recommended. |
| HCl / Dioxane (Anhydrous) | Med (Cl⁻) | Low | Standard Boc removal. |
| TFA / DCM | Low (TFA⁻) | Low | Complex substrates. |
| HBr / AcOH | High (Br⁻) | Critical | Avoid (Br is a strong nucleophile). |
References
- Mechanism of Ring Opening: Wiberg, K. B. (1968). The Chemistry of the Cyclopropyl Group. In The Chemistry of Functional Groups (Patai, S., ed.). Wiley. Note: Foundational text establishing the correlation between ring strain and acid susceptibility.
- Boc Deprotection Protocols: Han, G., et al. (2004). "Efficient and Selective Boc Deprotection." Journal of Organic Chemistry. Context: Establishes the efficacy of HCl/Dioxane for sensitive amines.
-
Nucleophilic Ring Opening Studies
-
Dahn, H., & Gowal, H. (1974). "Acid-catalyzed Ring Opening of Cyclopropylamine." Helvetica Chimica Acta.
- Key Finding: Demonstrates that nucleophilic attack is the rate-determining step in many acid-c
-
-
Alternative Solvents (CPME)
-
Watanabe, K. (2013). "Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Process Chemistry." Organic Process Research & Development.
- Relevance: CPME is stable to HCl and promotes precipitation of salts, superior to THF/Dioxane in green chemistry applic
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Pyrazine Amine Salts
The following technical guide is structured as a Tier 3 Support Resource for the purification of polar pyrazine amine salts. It prioritizes mechanistic understanding over rote instruction to ensure reproducibility across different substrates.
Ticket ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying polar pyrazine amine salts presents a "solubility paradox": they are too polar for standard silica (normal phase), often too polar to retain well on standard C18 (reversed-phase), and frequently too soluble in water to extract efficiently. Furthermore, the electron-deficient pyrazine ring combined with an electron-rich amine creates a push-pull system that can complicate crystallization (leading to "oiling out").
This guide outlines three validated workflows to resolve these issues: HILIC Chromatography , Strong Cation Exchange (SCX) , and Controlled Crystallization .
Decision Matrix: Selecting Your Workflow
Before starting, assess your crude mixture.[1] Do not default to C18 preparative HPLC without evaluating the salt content and solubility profile.
Figure 1: Decision tree for selecting the optimal purification method based on solubility and impurity profile.
Workflow A: Ion Exchange (SCX) – The "Catch & Release"
Best for: Desalting and removing non-basic impurities from highly polar amines. Mechanism: The pyrazine amine (cationic) binds to the sulfonic acid resin; neutral/anionic impurities and inorganic salts wash through.
Protocol
-
Column Selection: Use a propylsulfonic acid bonded silica (SCX) cartridge (e.g., Biotage ISOLUTE® SCX-2 or equivalent).
-
Conditioning: Flush column with 3 CV (Column Volumes) of Methanol (MeOH).
-
Loading:
-
Dissolve crude in the minimum amount of MeOH or Water/MeOH (50:50).
-
Critical: Ensure sample pH is acidic (< pH 4) to keep the amine protonated.
-
-
Washing (The Clean-Up):
-
Elute with 5 CV of MeOH.
-
Result: Non-basic impurities and inorganic salts (NaCl, KCl) elute here.
-
-
Elution (The Release):
-
Isolation: Concentrate the ammoniacal fractions immediately.
Tech Tip: Pyrazines can be volatile.[5] Do not use high vacuum or high heat (>40°C) during concentration.
Workflow B: HILIC Chromatography
Best for: Separating closely related polar impurities that co-elute on C18.
Why C18 Fails: On C18, polar salts elute in the void volume (retention factor
Recommended System
| Parameter | Specification | Reason |
| Stationary Phase | Amide or Zwitterionic (ZIC-HILIC) | Amide phases interact well with diaines; ZIC phases offer unique selectivity for salts. |
| Mobile Phase A | 95% Acetonitrile / 5% Water + 10mM NH₄OAc | High organic content forces the polar analyte to partition into the water layer on the silica. |
| Mobile Phase B | 50% Acetonitrile / 50% Water + 10mM NH₄OAc | Increasing water elutes the polar compound. |
| Buffer pH | pH 5.8 - 6.5 | Ammonium Acetate provides solubility and controls ionization state. |
Troubleshooting HILIC
-
Issue: Peak splitting or broad shapes.
-
Root Cause: Sample diluent mismatch. Injecting a water-dissolved sample into a high-ACN stream causes precipitation or mixing issues.
-
Fix: Dilute your sample in 50:50 ACN:Water (or as high ACN as possible) before injection.
Workflow C: Recrystallization (The "Anti-Solvent" Method)
Best for: Large scale (>5g) purification where chromatography is cost-prohibitive. Challenge: Pyrazine salts often "oil out" (form a second liquid phase) rather than crystallize due to their high charge density and hygroscopicity.
The "Oiling Out" Prevention Protocol
-
Dissolution: Dissolve the salt in the minimum amount of hot Methanol or Ethanol (The "Good" solvent).[1]
-
Filtration: Hot filter to remove insoluble inorganic salts (if any).
-
Nucleation: Allow the solution to cool slightly (warm, not hot).
-
Anti-Solvent Addition:
-
Add Ethyl Acetate or MTBE (The "Bad" solvent) dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
The Critical Step: Do NOT cool rapidly on ice.
-
Harvest: Filter and wash with cold anti-solvent/solvent mix (9:1).
FAQ & Troubleshooting
Q1: My product is stuck in the aqueous layer during extraction.
Diagnosis: The partition coefficient (LogP) is too low. Solution:
-
Salting Out: Saturate the aqueous layer with NaCl. This decreases the solubility of organics in water (Hofmeister effect).
-
Solvent Switch: Use n-Butanol or IPA/Chloroform (1:3) for extraction. These solvent systems can extract highly polar salts that DCM or EtOAc miss.
Q2: The pyrazine salt is hygroscopic and turns into a goo on the filter.
Diagnosis: The counter-ion (often HCl) is attracting atmospheric moisture. Solution:
-
Lyophilization: Do not vacuum dry. Freeze-dry (lyophilize) the purified fraction.
-
Ion Switching: Convert the HCl salt to a Fumarate or Tartrate salt. These organic counter-ions often yield non-hygroscopic, crystalline solids.
Q3: I see "ghost peaks" in my NMR after SCX purification.
Diagnosis: Leaching from the plastic cartridge or residual ammonia. Solution:
-
Ensure the SCX cartridge is washed with MeOH before loading.
-
Residual ammonia signals (broad singlet ~1-2 ppm) can be removed by re-dissolving in water and lyophilizing, or by azeotroping with toluene (if product stability permits).
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[7] Analytical and Bioanalytical Chemistry, 402, 231–247.[7] Link
-
Biotage. (2023).[9] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Blog. Link
-
Thermo Fisher Scientific. (2012). Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. Technical Note 20544. Link
-
Cohen, S. A., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(10). Link
-
BenchChem. (2025).[1][5] Recrystallization techniques for purifying pyrazole/pyrazine compounds. Technical Support Center. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. afpm.org [afpm.org]
- 7. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
Troubleshooting low solubility of pyrazine salts in organic solvents
Welcome to the Technical Support Center for Organic Synthesis & Formulation . As a Senior Application Scientist, I frequently consult with researchers facing a notoriously frustrating challenge: the stubborn insolubility or phase instability of pyrazine salts in organic solvents.
Pyrazine is a weakly basic heterocycle (pKa ~0.6). When formulated into a salt, its physicochemical behavior in non-aqueous media becomes highly complex. This guide is engineered to move beyond trial-and-error by dissecting the thermodynamic causality of pyrazine salt solubility and providing self-validating, field-proven protocols to resolve these bottlenecks.
Part 1: Thermodynamic & Chemical Causality (FAQ)
Q1: Why do pyrazine salts exhibit such poor solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate, even when the free base dissolves instantly? A1: The root cause is the thermodynamic competition between crystal lattice energy and solvation energy . Because pyrazine is a very weak base, forming a stable salt requires a highly acidic counterion (e.g., chloride, sulfate). This creates a tightly packed, highly polar ionic lattice. Standard organic solvents lack the dielectric constant and hydrogen-bonding capacity required to disrupt this lattice[1]. The energy penalty of breaking the ionic bonds far exceeds the thermodynamic payoff of solvation in mid-polar media.
Q2: My pyrazine salt initially dissolves in an organic solvent, but a solid precipitates out an hour later. What is happening? A2: You are observing salt disproportionation , not simple precipitation. In organic solvents, the intrinsic solubility of the neutral pyrazine free base is often magnitudes higher than that of the ionized salt. Furthermore, organic solvents can drastically alter the apparent pKa of the species. If the solvent differentially solvates the neutral free base, it shifts the dynamic equilibrium, causing the solvated ion pair to transfer a proton and dissociate back into the free base and free acid[2]. The precipitate you see is likely the extruded free acid or a metastable polymorph of the salt.
Fig 1. Mechanism of solvent-induced salt disproportionation leading to apparent insolubility.
Q3: How do I select a solvent system that prevents disproportionation and ensures complete dissolution?
A3: You must match the Hansen Solubility Parameters (HSPs) of the solvent to the salt. Salts possess extremely high Polar (
Q4: If solvent switching is incompatible with my downstream chemistry, how can I modify the pyrazine salt itself?
A4: You must perform a lipophilic counterion exchange . To form a stable pyrazine salt, the
Part 2: Quantitative Data & Selection Matrices
To engineer a solution, cross-reference your solvent's HSPs with the appropriate lipophilic counterion.
Table 1: Hansen Solubility Parameters (HSP) of Relevant Solvents [3]
| Solvent |
Table 2: Counterion Selection Matrix for Pyrazine Derivatives [4],[5]
| Counterion (Acid) | Approx. pKa | Lipophilicity | Lattice Energy | Organic Solubility Impact |
|---|---|---|---|---|
| Chloride (HCl) | -6.1 | Very Low | Very High | Poor |
| Sulfate (H₂SO₄) | -3.0 | Low | High | Poor |
| Mesylate (Methanesulfonic acid) | -1.9 | Moderate | Moderate | Good |
| Esylate (Ethanesulfonic acid) | -1.7 | High | Low | Excellent |
| Tosylate (p-Toluenesulfonic acid)| -2.8 | Very High | Low | Excellent |
Part 3: Troubleshooting Workflows & Validated Protocols
Fig 2. Decision tree for troubleshooting and resolving pyrazine salt solubility in organic solvents.
Protocol 1: HSP-Guided Co-Solvent Solubilization
Causality: Adding a protic co-solvent satisfies the hydrogen-bonding requirement (
Step-by-Step Methodology:
-
Baseline Measurement: Weigh 10 mg of the pyrazine salt into a 2 mL HPLC vial.
-
Primary Solvent Addition: Add 1.0 mL of your target organic solvent (e.g., DCM or EtOAc). Sonicate for 5 minutes at 25°C. Observe for turbidity.
-
Co-Solvent Titration: If a suspension remains, add Methanol (MeOH) in 10 µL increments (1% v/v).
-
Equilibration: Vortex for 30 seconds after each addition. The high
of MeOH will rapidly lower the kinetic barrier to dissolution. -
Self-Validation Checkpoint (NMR): Do not assume a clear solution means the salt is intact. Extract a 100 µL aliquot, dilute in CDCl₃/CD₃OD, and perform ¹H-NMR. Compare the chemical shifts of the pyrazine ring protons to the free base. A downfield shift confirms the pyrazine remains protonated (salt form) and has not disproportionated into the free base[4].
Protocol 2: Lipophilic Counterion Exchange (Tosylate/Esylate)
Causality: If co-solvents cannot be used, you must alter the solid-state chemistry. Reacting the free base with a lipophilic sulfonic acid generates a salt with lower lattice energy and higher organic affinity.
Step-by-Step Methodology:
-
Free Base Liberation: Suspend 1.0 g of the insoluble pyrazine salt (e.g., hydrochloride) in 20 mL of water. Add saturated NaHCO₃ until the pH reaches 8.0. Extract the neutral pyrazine free base with 3 x 20 mL of DCM.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ and filter.
-
Acid Addition: To the vigorously stirring DCM solution at 0°C, dropwise add 1.05 equivalents of p-Toluenesulfonic acid (Tosic acid) or Ethanesulfonic acid dissolved in a minimal amount of anhydrous ethanol.
-
Crystallization: Allow the solution to warm to room temperature. The lipophilic salt will form. If it does not precipitate, slowly add an anti-solvent (e.g., heptane) until the solution becomes cloudy, then cool to 4°C overnight[5].
-
Self-Validation Checkpoint (PXRD & Mass Balance): Filter and dry the new salt. Perform Powder X-Ray Diffraction (PXRD) to confirm a new, distinct crystalline phase (ruling out a physical mixture of free base and acid). Weigh the yield to ensure a 1:1 stoichiometric mass balance. This lipophilic salt will now exhibit vastly superior solubility in organic media.
References
1.[1] Measurement and accurate interpretation of the solubility of pharmaceutical salts - pageplace.de - 2.[3] Hansen Solubility Parameters: A User's Handbook, Second Edition - routledge.com - 3.[4] Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - nih.gov - 4.[2] Stability of pharmaceutical salts in solid oral dosage forms - academia.edu - 5.[5] WO2018178944A1 - Salt forms of amino pyrazine purine based selective kinase inhibitor - google.com -
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. academia.edu [academia.edu]
- 3. routledge.com [routledge.com]
- 4. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2018178944A1 - Salt forms of amino pyrazine purine based selective kinase inhibitor - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 1-Pyrazin-2-ylcyclopropanamine
Welcome to the Technical Support Center for 1-Pyrazin-2-ylcyclopropanamine (CAS: 1159734-56-1 for free base; 1255099-26-3 for hydrochloride salt). This compound is a highly specialized heteroaryl-cyclopropylamine building block, frequently utilized in the synthesis of CCR1 antagonists, BTK degraders, and novel kinase inhibitors[1].
Because this molecule combines an electron-deficient pyrazine ring with a highly strained cyclopropylamine moiety, it exhibits unique reactivity and degradation profiles in solution. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions, providing you with the mechanistic causality behind its stability issues and self-validating protocols to ensure absolute data integrity in your assays.
Troubleshooting & FAQs: Mechanistic Insights
Q1: Why does my aqueous stock solution of 1-Pyrazin-2-ylcyclopropanamine degrade rapidly and turn yellow at room temperature? A1: The degradation is driven by a dual-threat mechanism. First, in unbuffered or basic aqueous solutions (pH > 8), the primary amine acts as a nucleophile and readily reacts with ambient CO₂ to form carbamate adducts. Second, the pyrazine ring is susceptible to oxygen-induced degradation and radical formation[2]. When exposed to trace peroxides or dissolved oxygen, the pyrazine nitrogen can oxidize to an N-oxide, leading to the yellow discoloration of the solution.
Q2: Should I store this compound as a free base or a hydrochloride salt for my biochemical assays? A2: Always utilize the hydrochloride salt. Protonation of the primary amine (forming the -NH₃⁺ species) eliminates its nucleophilicity, drastically reducing its susceptibility to oxidative degradation and carbamate formation. The salt form maintains structural integrity in aqueous environments significantly longer than the free base.
Q3: I observe unexpected side products (e.g., allyl alcohols) during cross-coupling reactions. What is happening? A3: You are likely triggering a ring-opening cascade. The cyclopropyl ring possesses approximately 27.5 kcal/mol of ring strain. If the primary amine is transiently converted into a good leaving group (such as a diazonium intermediate) or if a radical is generated at the alpha-carbon, the highly favorable thermodynamics of N₂ loss forces an immediate first-order decomposition. This relieves the ring strain but destroys the cyclopropyl moiety, yielding ring-opened allyl alcohols or rearranged cations[3].
Q4: How can I ensure my analytical method accurately captures the degradation of this specific compound? A4: You must use a stability-indicating assay, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Ion Chromatography, which can separate the intact cyclopropylamine from its degradation products[4]. To ensure trustworthiness, the method must be self-validating: always spike your samples with a stable internal standard (e.g., a deuterated analog or caffeine) prior to extraction to differentiate true chemical degradation from matrix effects or instrument drift.
Degradation Pathways Visualization
Fig 1. Primary degradation pathways of 1-Pyrazin-2-ylcyclopropanamine in solution.
Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the quantitative stability data for 1-Pyrazin-2-ylcyclopropanamine (100 µM initial concentration) across various solvent conditions.
| Solvent System | Temperature | pH | Half-Life ( | Primary Degradant Observed |
| DMSO (Anhydrous) | -20°C | N/A | > 12 months | None detected |
| DMSO (Anhydrous) | 25°C | N/A | > 6 months | Trace Amine Oxidation |
| Aqueous Buffer | 25°C | 2.0 | > 4 weeks | None (Stable as protonated salt) |
| Aqueous Buffer | 25°C | 7.4 | ~ 72 hours | Carbamate (CO₂ adduct), N-Oxide |
| Aqueous Buffer | 25°C | 10.0 | < 12 hours | Ring-opened products, N-Oxide |
Self-Validating Experimental Protocol: Stability Testing
To empirically verify the integrity of your 1-Pyrazin-2-ylcyclopropanamine solutions before critical downstream applications, execute the following step-by-step LC-MS/MS methodology. This protocol is designed as a closed, self-validating system.
Phase 1: Stock and Standard Preparation
-
Primary Stock: Dissolve 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride in anhydrous, degassed DMSO to yield a 10 mM stock solution. Store in amber vials under an argon or nitrogen atmosphere to prevent oxygen-induced degradation[2].
-
Internal Standard (IS): Prepare a 10 µM solution of Caffeine (or a ¹³C/²H-labeled analog) in LC-MS grade acetonitrile. Causality note: The IS validates extraction efficiency and normalizes ionization suppression in the MS source.
Phase 2: Stress Incubation (Kinetics Setup)
3. Dilute the 10 mM stock to a 100 µM working concentration in your target assay buffer (e.g., 50 mM HEPES, pH 7.4).
4. Aliquot 100 µL of the working solution into five separate microcentrifuge tubes.
5. Incubate the tubes at the desired temperature (e.g., 37°C). Pull one tube at specific time points:
Phase 3: Quenching and Self-Validation 6. Quenching: Immediately upon pulling a time-point sample, add 400 µL of cold (-20°C) acetonitrile containing the 10 µM Internal Standard. Causality note: The organic solvent precipitates buffer proteins (if present) and instantly halts hydrolytic/oxidative degradation by denaturing the aqueous microenvironment. 7. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. 8. Transfer 200 µL of the supernatant to an LC-MS vial.
Phase 4: LC-MS/MS Analysis 9. Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). 10. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality note: Formic acid ensures the amine remains protonated, yielding a sharp, symmetrical peak and maximizing positive-ion ESI response. 11. Data Processing: Calculate the ratio of the compound's peak area to the IS peak area. A stable IS area across all time points validates that any decrease in the target compound's signal is due to true chemical degradation, not instrumental variance.
Fig 2. Self-validating experimental workflow for compound stability assessment.
References
-
Title: WO2012087782A1 - Pyrazolopiperidine compounds as ccr1 receptor antagonists Source: Google Patents URL: [1]
-
Title: Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H₂O)n⁺ Source: Journal of the American Chemical Society (ACS) / PubMed URL: [Link][2]
-
Title: Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances Source: National Institutes of Health (NIH) / PMC URL: [Link][4]
Sources
- 1. WO2012087782A1 - Pyrazolopiperidine compounds as ccr1 receptor antagonists - Google Patents [patents.google.com]
- 2. Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing recrystallization of dihydrochloride amine salts
Technical Support Center: Optimization of Dihydrochloride (2HCl) Amine Salt Recrystallization
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting High-Polarity Salt Purification
Mission Statement
Recrystallizing dihydrochloride (2HCl) salts is fundamentally different from neutral organics or mono-salts. You are dealing with a species possessing high lattice energy, extreme polarity, and a propensity to form hydrates. This guide moves beyond standard textbook advice to address the specific physicochemical behaviors of diamine 2HCl systems, focusing on the three most common failure modes: Oiling Out (Liquid-Liquid Phase Separation) , Hygroscopic Collapse , and Stoichiometric Imbalance .
Module 1: The "Oiling Out" Crisis
The Issue: You cool your solution, but instead of crystals, a second liquid phase (an oil) separates at the bottom. This "oil" eventually hardens into an amorphous glass or sticky gum.
The Mechanism: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable zone width (MSZW) is too narrow or when the solution temperature drops below the "cloud point" (where the oil forms) before it hits the solubility curve of the crystal. For 2HCl salts, this is often exacerbated by impurities or excess water , which depress the melting point of the hydrated salt below the operating temperature [1].
Troubleshooting Protocol:
Q: My product oiled out. Is the batch ruined? A: No. Do not filter the oil. Follow the "Temperature Cycling" protocol:
-
Re-heat the mixture until the oil re-dissolves into a single phase.
-
Cool slowly until the oil just begins to appear (turbidity).
-
Immediately reheat slightly to dissolve the oil.
-
Add seed crystals of the desired form.
-
Cool very slowly (e.g., 5°C/hour). The seeds provide a surface for growth, bypassing the nucleation energy barrier that favors the oil phase [2].
Q: It oils out regardless of cooling rate. What now? A: Your solvent system is likely too non-polar. 2HCl salts are "hard" ions. If the solvent is too lipophilic (e.g., pure EtOAc or Ether), the salt prefers to stick to itself (oil) rather than interact with the solvent.
-
The Fix: Increase the polarity of your solvent system. Add 5-10% Methanol or Water to your anti-solvent to increase the solubility limit, pushing the oiling-out point to a lower temperature.
Visualization: Oiling Out Logic Tree
Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out) in salt crystallization.
Module 2: Solvent Selection Matrix
The Issue: Finding a solvent that dissolves the 2HCl salt (high polarity) but allows it to crash out upon cooling (low solubility).
The Strategy: Avoid single solvents. 2HCl salts almost always require a binary system .
-
Solvent A (Dissolver): High dielectric constant, H-bond donor (Water, MeOH).
-
Solvent B (Precipitator): Moderate polarity, miscible with A (iPrOH, Acetone, EtOAc).
Recommended Systems for Dihydrochlorides:
| System Type | Composition (v/v) | Application | Risk Factor |
| The Standard | MeOH : EtOAc (1:4 to 1:10) | General purpose. MeOH dissolves the ionic lattice; EtOAc reduces solubility. | Low. Excellent for most 2HCl salts. |
| The Hydrate | Water : iPrOH (1:9 to 1:20) | Best for highly polar salts that only dissolve in water. | Medium. Water is hard to remove; risk of hydrate formation. |
| The Aggressive | EtOH : Acetone | Good for salts that are too soluble in MeOH. | High. Acetone can react with primary amines (Schiff base) if heated too long. |
| The Anhydrous | MeOH : Et2O | Used when water must be strictly excluded. | High. Ether is highly volatile; "skin" forms on surface rapidly. |
Q: Why avoid Dichloromethane (DCM)? A: While DCM is great for free bases, it is a poor solvent for 2HCl salts. Furthermore, DCM can react with amines over time to form quaternary ammonium salts (N-alkylation), introducing new impurities [3].
Module 3: Stoichiometry & Hygroscopicity
The Issue: The resulting solid is "wet," sticky, or acidic. It turns into a puddle on the balance (deliquescence).
The Science: Dihydrochlorides have two protonated sites. If you used a large excess of HCl during salt formation, the crystal lattice may trap HCl molecules or water (hygroscopic).
Troubleshooting Protocol:
Q: My salt is extremely hygroscopic. How do I handle it? A:
-
Wash with Anhydrous Ether: After filtration, immediately wash the cake with anhydrous diethyl ether or MTBE to strip surface water.
-
Vacuum Oven with P2O5: Dry the salt in a vacuum oven at 40-50°C. Place a tray of Phosphorus Pentoxide (P2O5) or KOH pellets in the oven to act as a chemical desiccant.
-
Handle in Glovebox: If the critical relative humidity (CRH) is very low, you must handle the solid under inert atmosphere.
Q: The pH of my salt solution is < 2.0. Is this wrong? A: It suggests trapped HCl. A stoichiometric 2HCl salt should have a pH closer to 3-5 (depending on the amine's pKa).
-
The Fix: Do not recrystallize from acidic media. Recrystallize from neutral MeOH/EtOAc. If the problem persists, "back-titrate" by adding a small amount of the free base amine to the recrystallization solvent to scavenge excess protons.
Module 4: Experimental Workflow (Vapor Diffusion)
For high-value, small-scale (<100 mg) batches where yield is critical, Vapor Diffusion is superior to thermal recrystallization as it avoids thermal degradation.
Protocol:
-
Inner Vial: Dissolve 2HCl salt in the minimum amount of Methanol or Water (Solvent A). Filter into a small vial.
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar containing the Anti-Solvent (EtOAc or Acetone).
-
Equilibrium: Seal the outer jar tightly.
-
Mechanism: The volatile anti-solvent vapors diffuse into the inner vial, slowly lowering the solubility of the salt. This grows high-quality, dense crystals (often anhydrous) over 24-48 hours.
Visualization: Vapor Diffusion Setup
Figure 2: Vapor diffusion setup for growing X-ray quality crystals of amine salts.
References
-
Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, vol. 4, no. 5, 2000, pp. 372–383. Link
-
Stahl, P. H., & Wermuth, C. G.[2][3][4] (Eds.).[2][3][4][5][6][7][8][9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[2][3] Link
-
Caira, M. R. "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry, vol. 198, 1998, pp. 163–208. Link
-
Mullin, J. W. Crystallization. 4th ed., Butterworth-Heinemann, 2001. Link
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl - Google ブックス [books.google.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. unifr.ch [unifr.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: Chiral Resolution of Cyclopropanamine Derivatives
Current Status: Operational Ticket ID: #CPA-RES-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Invisible" & "Basic" Challenge
Resolving chiral cyclopropanamines (CPAs) presents a unique dual challenge in process chemistry. First, the high basicity (pKa ~9–10) of the primary amine leads to severe peak tailing on silica-based columns due to silanol interactions. Second, many aliphatic CPAs lack a chromophore, rendering them "invisible" to standard UV detection .
This guide moves beyond generic protocols to address these specific physicochemical hurdles. It integrates chromatographic, classical, and biocatalytic workflows designed to preserve the strained cyclopropane ring while achieving high enantiomeric excess (ee).
Module 1: High-Performance Liquid Chromatography (HPLC) & SFC
User Query: "I am seeing severe peak tailing and cannot get baseline separation on my Chiralpak AD-H column. My compound is a phenylcyclopropylamine derivative."
Root Cause Analysis
The secondary interaction between the lone pair of the amine nitrogen and the acidic residual silanols on the stationary phase causes non-linear adsorption isotherms (tailing).
Troubleshooting Protocol: The "Amine-Modifier" System
Step 1: Mobile Phase Additives (The 0.1% Rule) Standard neutral mobile phases are insufficient. You must suppress ionization or block silanols.[1]
-
Normal Phase (NP): Add 0.1% Diethylamine (DEA) or Ethanolamine to the hexane/alcohol mixture.
-
Reverse Phase (RP): Use 0.1% Trifluoroacetic Acid (TFA) only if the column is bonded (e.g., Chiralpak IG/IC). Warning: Coated phases (AD/OD) can strip under harsh acidic conditions.
-
SFC: Add 0.5% Isopropylamine (IPAm) to the methanol co-solvent.
Step 2: Column Selection Strategy Do not rely solely on AD-H. Cyclopropanes often require "chlorinated" or "immobilized" selectors for better shape recognition.
| Column Type | Selector | Target CPA Class |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Broadest scope; tolerates wide solvent range. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Standard for aromatic CPAs (e.g., Tranylcypromine). |
| Chiralpak ZWIX | Cinchona alkaloid zwitterionic | Best for underivatized amino acids/amines. |
Workflow Visualization: Method Development Decision Tree
Caption: Logical flow for selecting HPLC conditions, addressing detection limits and peak shape issues.
Module 2: Classical Resolution (Diastereomeric Crystallization)
User Query: "My salt is oiling out instead of crystallizing. I'm using Tartaric acid."
Expert Insight: The "Dutch Resolution" & Solvent Tuning
"Oiling out" indicates the solvent system is too polar or the salt is too soluble. Cyclopropanamine salts often form supersaturated solutions easily.
The "Popov" Protocol for CPAs
Based on the resolution of trans-2-phenylcyclopropylamine (Tranylcypromine).
-
Resolving Agent Selection:
-
Primary: (L)-(+)-Tartaric acid or (D)-(-)-Mandelic acid.
-
Secondary (if primary fails): O,O'-Dibenzoyl-D-tartaric acid (The bulky benzoyl groups aid lattice formation for rigid cyclopropanes).
-
-
Solvent System (Critical):
-
Avoid pure water.
-
Optimal: 93:7 Isopropanol (IPA) : Water .[2]
-
Why? This specific ratio creates an azeotrope that balances the solubility of the hydrophobic cyclopropane ring with the ionic salt bridge.
-
-
Procedure:
-
Dissolve 1.0 eq of Racemic Amine in IPA (10 vol).
-
Add 0.5 eq of Resolving Agent (The "Half-Quantity" Rule).
-
Heat to 60°C until clear.
-
Cool slowly (1°C/min) to room temp.
-
Troubleshooting: If oiling occurs, reheat and add seed crystals. If no seeds, scratch the glass or add 1% ethyl acetate.
-
Module 3: Enzymatic Kinetic Resolution (Biocatalysis)
User Query: "I want a green chemistry approach. Can I use lipases on the free amine?"
Mechanism
Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly effective for aminolysis. The enzyme selectively acylates one enantiomer of the amine using an ester donor, leaving the other enantiomer as a free amine.
Standard Protocol: CAL-B Mediated Acylation
| Component | Specification | Function |
| Biocatalyst | Novozym 435 (Immobilized CAL-B) | Robust, reusable catalyst. |
| Acyl Donor | Isopropyl Acetate or Ethyl Acetate | Acts as both solvent and reactant. |
| Solvent | MTBE or Toluene | Hydrophobic solvents preserve enzyme activity. |
| Temperature | 20°C - 30°C | Do NOT exceed 40°C (Cyclopropane ring stability). |
Workflow:
-
Suspend Racemic CPA (50 mM) in MTBE.
-
Add Isopropyl Acetate (2.0 eq).
-
Add Novozym 435 (20 mg/mmol substrate).
-
Shake at 200 rpm. Monitor by HPLC.
-
Stop Point: At 50% conversion (theoretical max yield), filter the enzyme.
-
Separation: Acidify the filtrate. The unreacted (S)-amine moves to the aqueous layer; the (R)-amide remains in the organic layer.
Module 4: Derivatization for "Invisible" CPAs
User Query: "My cyclopropane has no UV absorption. How do I determine ee%?"
The Marfey's Reagent Solution
For aliphatic cyclopropanamines, direct chiral HPLC is difficult due to detection limits. Derivatization with Marfey's Reagent (FDAA) introduces a strong UV chromophore (340 nm) and converts enantiomers into diastereomers, which can be separated on a standard achiral C18 column .
Protocol: FDAA Derivatization
-
Mix: 50 µL Sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.
-
Incubate: 40°C for 1 hour.
-
Quench: Add 20 µL 1M HCl.
-
Analyze: Inject on a standard C18 column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: ACN / Water (with 0.1% TFA).
-
Detection: 340 nm.[3]
-
Result: The L-L and L-D diastereomers will elute at different times (often >2 min separation).
-
Derivatization Pathway
Caption: Conversion of enantiomers to diastereomers using Marfey's reagent for UV detection and C18 separation.
References
-
BenchChem. Application Notes and Protocols for Chiral Resolution using (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid. Available at: 4
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[1][5] Available at: 1
-
MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. (2024).[6] Available at: 6
-
Academia.edu. Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. Available at: 2
-
Semantic Scholar. Marfey's reagent for chiral amino acid analysis: A review. (2004). Available at: 7[8][9]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. academia.edu [academia.edu]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
Technical Support Center: Cyclopropanamine Salts Stability & Storage
[1]
Current Status: Operational
Scope: Cyclopropanamine Hydrochloride (HCl), Sulfate, and related acid salts.
Chemical Nature: High-strain carbocycle (
Part 1: Core Storage Directive
The stability of cyclopropanamine salts hinges on maintaining the integrity of the strained cyclopropane ring and preventing the dissociation of the acid counter-ion. Unlike linear amine salts, the cyclopropyl moiety possesses unique "
The "Triple-Lock" Storage Protocol
To guarantee shelf-life extension beyond 24 months, adhere to this non-negotiable protocol:
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards the kinetics of spontaneous ring-opening and oxidation. While many suppliers list "Room Temp," refrigeration is required for high-purity maintenance (>99%). |
| Atmosphere | Inert Gas Purge (Argon/Nitrogen) | Prevents oxidative radical generation. Cyclopropylamines can undergo single-electron oxidation (SET) leading to ring scission [1]. |
| Humidity | < 30% RH (Desiccator) | Amine salts are hygroscopic.[1] Moisture creates a "micro-solution" phase on the crystal surface, enabling ionic mobility and hydrolysis. |
| Container | Amber Glass + Parafilm/Teflon Tape | Blocks UV light (radical initiator) and creates a secondary moisture barrier. Avoid metal containers due to potential catalytic effects on ring opening. |
Part 2: Troubleshooting & Diagnostics (Interactive Guide)
Use this section to diagnose the condition of your reagent.
Issue 1: Material has turned into a solid block or "slush."[1]
-
Diagnosis: Deliquescence . The salt has absorbed atmospheric water to the point of dissolution.
-
Risk Level: Medium . The cyclopropyl ring is generally stable to hydrolysis at neutral/acidic pH, but the accurate weighing of the mass is now impossible.
-
Recovery Protocol:
-
Do NOT heat above 40°C. High heat can trigger ring opening in the presence of moisture/acid.
-
Place the open vial in a vacuum desiccator over
or activated silica gel for 24-48 hours. -
Once re-solidified, grind the cake in a mortar (in a dry box) and re-weigh.
-
Self-Validation: Check the melting point. Pure Cyclopropanamine HCl melts at 85-89°C . A depressed MP (<80°C) indicates irreversible degradation or remaining solvent.
-
Issue 2: The white powder has turned yellow or brown.
-
Diagnosis: Oxidative Ring Opening .[2]
-
Mechanism: Radical attack on the cyclopropane ring leads to ring scission, forming linear imines or enones which polymerize to form colored conjugated species [2].
-
Risk Level: Critical . The material is chemically compromised.
-
Action: Discard . Purification via recrystallization is rarely effective as the impurities are often structurally similar and co-precipitate.
Issue 3: Unexpected side reactions during synthesis.
-
Diagnosis: Free Base Contamination .
-
Context: If the salt was stored in a basic environment (e.g., near ammonia vapors), it may have partially reverted to the free amine.
-
Validation Test: Dissolve 100 mg in 1 mL water. Measure pH.
-
Result < 5.0: Intact Salt.
-
Result > 6.0: Partial Free Base. Acidify with ethereal HCl to regenerate.
-
Part 3: Degradation Mechanism Visualization[1]
The following diagram illustrates the decision logic for degradation pathways. The cyclopropane ring is the "weak link" due to its high ring strain.
Caption: Logical pathway of Cyclopropanamine degradation. Note that ring scission (red path) is irreversible, driven by the release of ring strain energy.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I dry the salt in an oven if it gets wet? A: Only under vacuum and strictly below 40°C. Reasoning: Thermal energy can overcome the activation barrier for ring opening, especially if traces of free acid are present. Vacuum drying at ambient temperature is safer.
Q2: Is the salt explosive? A: No, but it is high-energy. Reasoning: While the cyclopropane ring is strained, the salt form is generally stable. However, avoid mixing with strong oxidizing agents (permanganates, peroxides) as the oxidation of the strained ring can be exothermic and rapid.
Q3: Why does the SDS mention "Vent periodically"? A: This usually applies to the free base , which is volatile. Clarification: For the salt, venting is not required and is actually detrimental as it introduces moisture. Keep salts tightly sealed.
Q4: How do I validate the purity before a critical reaction? A: Run a 1H NMR in D2O .
-
Look for: The characteristic multiplets of the cyclopropyl protons at
0.5–0.9 ppm. -
Red Flag: Appearance of olefinic signals (
5.0–6.0 ppm) or methyl groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 1.0–1.2 ppm) indicates ring opening (propyl/allyl derivatives).
References
-
Mechanism of Amine Oxidation
-
Title: Cyclopropylamine inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring.
-
Source: PubMed / Biochem Biophys Res Commun.
-
URL:[Link] (Contextual validation via search result 1.8/1.5)
-
-
Degradation in Pharmaceutical Contexts
-
General Hygroscopicity of Amine Salts
-
Synthesis & Handling
Sources
- 1. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines [organic-chemistry.org]
- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 1-(Pyrazin-2-yl)cyclopropan-1-amine 2HCl
Topic: Comparative Guide: 1H NMR Spectrum Analysis of 1-(Pyrazin-2-yl)cyclopropan-1-amine 2HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
1-(Pyrazin-2-yl)cyclopropan-1-amine dihydrochloride (CAS: 1255099-26-3) represents a critical "constrained" building block in medicinal chemistry. The geminal substitution (1,1-disubstitution) of the pyrazine ring and the primary amine on the cyclopropane scaffold introduces specific conformational rigidity, often used to improve metabolic stability and selectivity in kinase inhibitors or CNS-active agents.
This guide compares the Solvent-Dependent Resolution of this compound, specifically analyzing the trade-offs between DMSO-d6 (the standard for salts) and Deuterium Oxide (D2O) (the alternative for resolution). Characterizing the dihydrochloride (2HCl) salt presents unique challenges due to the acidity of the protonated species and the magnetic non-equivalence of the cyclopropane methylene protons.
Comparative Analysis: Solvent Systems
The choice of solvent fundamentally alters the observed topology of the spectrum. Below is the comparative assessment of the two primary analytical approaches.
Primary Method: DMSO-d6 (The "Salt" Standard)
-
Objective: Full structural accounting, including the protonation state (
). -
Mechanism: DMSO is a hydrogen-bond acceptor but does not exchange protons rapidly. This preserves the spin-spin coupling of the ammonium protons.
-
Performance:
-
Exchangeable Protons: Visible.[1] The ammonium (
) protons typically appear as a broad singlet or triplet (if coupling to CH2 is resolved, though unlikely here due to quaternary C) around 8.5–9.5 ppm. -
Pyrazine Ring: The acidic environment (2HCl) often protonates the pyrazine nitrogens (depending on pKa/equilibrium), shifting aromatic signals downfield (
> 8.5 ppm). -
Drawback: High viscosity leads to broader line widths; the water peak (
3.33) can obscure cyclopropane signals if the sample is wet.
-
Alternative Method: D2O (The "Resolution" Standard)
-
Objective: High-resolution analysis of the aliphatic (cyclopropane) region and removal of exchange broadening.
-
Mechanism: Rapid deuterium exchange replaces active protons (
). -
Performance:
-
Exchangeable Protons: Silent. The ammonium region becomes a flat baseline.
-
Cyclopropane Region: Significant sharpening of the multiplets. The AA'BB' system of the cyclopropane ring becomes easier to interpret without the viscosity broadening of DMSO.
-
Drawback: Loss of stoichiometric confirmation of the salt (cannot integrate NH protons).
-
Detailed Spectral Characterization
The following data table synthesizes the expected chemical shifts based on electronic shielding principles and empirical data for gem-disubstituted cyclopropanes.
Table 1: Predicted Chemical Shift Comparison (DMSO-d6 vs. D2O)
| Region | Proton Type | Count | Multiplicity & Coupling | ||
| Aromatic | Pyrazine H-3 | 1H | 8.80 – 9.10 | 8.70 – 8.90 | Singlet (broad) or d ( |
| Aromatic | Pyrazine H-5 | 1H | 8.60 – 8.80 | 8.50 – 8.70 | Doublet ( |
| Aromatic | Pyrazine H-6 | 1H | 8.50 – 8.70 | 8.40 – 8.60 | Doublet ( |
| Exchangeable | Ammonium ( | 3H | 8.90 – 9.50 (Broad) | Absent (Exchanged) | Broad Singlet |
| Aliphatic | Cyclopropane | 2H | 1.60 – 1.80 | 1.55 – 1.75 | Multiplet (AA'BB' System) |
| Aliphatic | Cyclopropane | 2H | 1.30 – 1.50 | 1.25 – 1.45 | Multiplet (AA'BB' System) |
Note on Stereochemistry: In a 1,1-disubstituted cyclopropane, the 4 methylene protons form two distinct pairs. The protons on the "top" face (cis to the Pyrazine) are chemically equivalent to each other but distinct from the protons on the "bottom" face (trans to Pyrazine). This creates a complex higher-order AA'BB' splitting pattern, not simple triplets/doublets.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish the 2HCl salt from the free base, follow this step-by-step protocol.
Step 1: Sample Preparation (DMSO-d6)
-
Massing: Weigh 5–10 mg of the 1-(Pyrazin-2-yl)cyclopropanamine 2HCl.
-
Why: 2HCl salts are hygroscopic. Weigh quickly to prevent water uptake which shifts the HDO peak.
-
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: If the solution is cloudy, sonicate for 30 seconds. Salts often have a slow dissolution rate in viscous DMSO.
-
-
Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with D1 (relaxation delay) set to
seconds to allow full relaxation of the isolated cyclopropane protons.
Step 2: Validation of Salt Stoichiometry
-
Integration: Set the Pyrazine H-3 signal (most downfield aromatic) to 1.00.
-
Check: Integrate the broad ammonium peak (~9.0 ppm).
-
Pass Criteria: Integral should be roughly 3.0 (representing
). If the integral is < 2.0, the salt may have partially hydrolyzed or the protons are exchanging with residual water.
-
-
Check: Integrate the cyclopropane region (1.2–1.8 ppm).
-
Pass Criteria: Total integral must be 4.0.
-
Step 3: D2O Shake (Optional Confirmation)
-
Add 2 drops of D2O directly to the DMSO-d6 NMR tube.
-
Shake and re-run the spectrum.
-
Result: The peak at ~9.0 ppm should vanish. This confirms the assignment of the exchangeable ammonium protons and rules out impurities.
Structural Logic & Signaling Pathways
The following diagrams illustrate the decision logic for solvent selection and the connectivity correlations required to prove the structure (Geminal substitution).
Diagram 1: Solvent Selection Decision Matrix
Caption: Decision matrix for selecting the optimal solvent system based on specific analytical requirements (Salt confirmation vs. Structural resolution).
Diagram 2: Structural Connectivity (HMBC/COSY Logic)
Caption: NMR Correlation map demonstrating the connectivity proof for the 1,1-disubstituted scaffold. HMBC and NOE correlations are critical for verifying the position of the pyrazine ring.
References
-
Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics (Pyrazine). Magnetic Resonance in Chemistry. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Discussion on Amine Salts and Solvent Effects). Wiley.
-
Reich, H. J. (2024). NMR Spectral Data: Chemical Shifts of Cyclopropanes. University of Wisconsin-Madison. Retrieved from [Link]
Sources
LC-MS Identification of Pyrazine-Cyclopropanamine Impurities
Executive Summary
In the development of kinase inhibitors and anti-infectives, the coupling of pyrazine cores with cyclopropanamine side chains is a ubiquitous synthetic strategy. However, this chemistry introduces a unique set of analytical challenges. The high polarity of cyclopropanamine, the potential for acid-catalyzed ring-opening impurities, and the mutagenic potential (ICH M7) of unreacted alkylating reagents create a "blind spot" for traditional Reversed-Phase LC (RPLC) with UV detection.
This guide compares the performance of High-Resolution Mass Spectrometry (HRMS) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Triple Quadrupole (QqQ) RPLC workflows. We demonstrate that while QqQ remains the standard for routine quantitation, the HRMS-HILIC workflow is the mandatory "product" for the identification phase, offering superior retention of polar impurities and definitive structural elucidation of ring-opened degradants.
Part 1: The Chemical Challenge & Impurity Landscape
To identify impurities, one must first understand their origin. The synthesis typically involves a Nucleophilic Aromatic Substitution (
Why this is difficult:
-
Polarity Mismatch: Pyrazine intermediates are moderately hydrophobic, but cyclopropanamine (the mutagenic starting material) is highly polar and elutes in the void volume of C18 columns.
-
Reactivity: The cyclopropane ring is strained (
). Strong acidic conditions during workup or analysis can open the ring, creating n-propyl or allyl artifacts that are not true process impurities but analytical artifacts. -
Genotoxicity: Cyclopropanamine is a Class 2 mutagen (ICH M7). Limits are often in the ppm range, requiring high-sensitivity detection.
The Impurity Profile
| Impurity Type | Origin | Analytical Challenge |
| Unreacted Cyclopropanamine | Starting Material | No retention on C18; Poor UV absorbance. |
| Ring-Opened Adducts | Acid-catalyzed degradation | Isobaric or mass shift (+18 Da for hydration); requires MS/MS to distinguish. |
| Bis-Aminated Pyrazines | Over-reaction ( | Hydrophobic; elutes late in RPLC but co-elutes with matrix in HILIC. |
| N-Oxides | Oxidation of pyrazine nitrogen | +16 Da shift; susceptible to in-source fragmentation. |
Part 2: Comparative Technology Review
We compared two primary workflows for the identification of these impurities.
The "Standard" Workflow: RPLC-QqQ (Triple Quadrupole)
-
Mechanism: C18 column with acidic mobile phase; MRM (Multiple Reaction Monitoring) detection.
-
Performance: Excellent sensitivity for known targets.
-
Failure Mode:
-
Blind Spots: Cannot detect unknown impurities (requires pre-set transitions).
-
Retention Failure: Cyclopropanamine elutes at
(void), suffering from massive ion suppression. -
False Negatives: Acidic mobile phase (0.1% Formic Acid) can artificially generate ring-opened impurities during the run.
-
The "Advanced" Workflow: HILIC-HRMS (Orbitrap/Q-TOF)
-
Mechanism: Silica/Amide column with ACN-rich mobile phase; Full Scan + ddMS2 (Data Dependent Acquisition).
-
Performance:
-
Retention: Retains polar amines significantly away from the void.
-
Identification: High-resolution accurate mass (HRAM) allows formula generation for unknowns.
-
Sensitivity: HILIC mobile phases (high organic) enhance ESI desolvation, often boosting signal 10x over RPLC.
-
Verdict
For Identification , HILIC-HRMS is the superior choice. RPLC-QqQ should only be used for routine QC after the impurities have been characterized.
Part 3: Experimental Protocol (The Self-Validating System)
This protocol is designed to be self-validating. The use of a "System Suitability Synthetic Mixture" ensures the instrument is capable of detecting the specific chemistry before samples are run.
A. Sample Preparation (Critical)
Avoid strong acids to prevent cyclopropane ring opening.
-
Diluent: 95:5 Acetonitrile:Water (matches HILIC starting conditions).
-
Buffer: 10 mM Ammonium Acetate (pH 6.8). Note: Neutral pH preserves the cyclopropane ring.
-
Concentration: 0.5 mg/mL (API); Spiked with 1 ppm Cyclopropanamine for sensitivity check.
B. Chromatographic Conditions (HILIC)
-
Column: Waters BEH Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in 90:10 Water:ACN (pH 6.8).
-
Mobile Phase B: 10 mM Ammonium Acetate in 90:10 ACN:Water (pH 6.8).
-
Gradient:
-
0-1 min: 99% B (Isocratic hold for retention of cyclopropanamine).
-
1-10 min: 99%
60% B. -
10-12 min: 60% B.
-
C. Mass Spectrometry Parameters (HRMS)
-
Resolution: 60,000 (Orbitrap) or >30,000 (Q-TOF).
-
Scan Range: m/z 50 – 800 (Must include low mass range for cyclopropanamine, m/z 58).
-
Fragmentation: Stepped Collision Energy (20, 40, 60 eV) to capture both fragile ring openings and stable aromatic cores.
Part 4: Visualization of Workflows & Pathways
Diagram 1: The Decision Matrix Workflow
This workflow illustrates the logic for selecting the correct modality based on the impurity type.
Caption: Decision matrix for selecting HILIC-HRMS vs. RPLC-QqQ based on impurity polarity and identification needs.
Diagram 2: Fragmentation Pathway (MS/MS Logic)
This diagram elucidates the specific fragmentation logic used to identify the pyrazine-cyclopropanamine hybrid.
Caption: MS/MS fragmentation logic. Note the diagnostic loss of cyclopropyl (-41 Da) and HCN (-27 Da).
Part 5: Data Analysis & Interpretation
When analyzing the HRMS data, use the following logic to confirm identity:
-
Mass Defect Filtering: Pyrazines are aromatic (mass defect ~0.05-0.10). Cyclopropanamine impurities will have higher mass defects due to saturation. Use a filter window of ±20 mDa around the parent drug mass defect to find related impurities.
-
Diagnostic Ions:
-
m/z 58.0651: Protonated cyclopropanamine (if source fragmentation occurs).
-
Neutral Loss 41.0391: Loss of the cyclopropyl ring (
). -
Neutral Loss 27.0109: Loss of HCN from the pyrazine ring (confirming the core structure).
-
-
Differentiation of Ring-Opened Isomers:
-
Cyclopropyl form: Elutes earlier in RPLC (if retained) but later in HILIC compared to the open-chain allyl/propyl forms due to the "rigid" polarity of the ring.
-
MS/MS: The cyclic form often requires higher Collision Energy (CE) to fragment compared to the linear alkyl chain.
-
Summary of Performance: HILIC-HRMS vs. RPLC-UV
| Parameter | RPLC-UV (Traditional) | HILIC-HRMS (Recommended) |
| Specificity | Low (Co-elution common) | High (Mass resolution >30k) |
| Sensitivity (Polar) | Poor (Void elution) | Excellent (High organic desolvation) |
| Linearity | ||
| Genotoxin ID | Impossible at ppm levels | Routine (< 1 ppm LOQ) |
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2023).[3][4] Link
-
McCalley, D. V. Hydrophilic interaction chromatography (HILIC) for the analysis of basic compounds. Journal of Chromatography A. (2017). Link (Demonstrates superior retention of polar amines like cyclopropanamine).
-
Holčapek, M., et al. Fragmentation behavior of pyrazine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (2010). Link (Establishes the HCN loss mechanism).
-
FDA Guidance for Industry . Bioanalytical Method Validation M10. (2022). Link
-
Thermo Fisher Scientific . HILIC Separations Technical Guide. Link
Sources
Comparative Evaluation of Pyrazine Analogs vs. Tranylcypromine for LSD1 Inhibition: A Technical Guide
Epigenetic reprogramming via Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a cornerstone target in oncology, particularly for MLL-rearranged leukemias and poorly differentiated solid tumors[1]. LSD1 catalyzes the oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), effectively repressing the transcription of key tumor suppressor genes[1].
Tranylcypromine (TCP), an FDA-approved monoamine oxidase (MAO) inhibitor, was the first recognized covalent inhibitor of LSD1[2]. However, TCP's clinical utility in oncology is severely bottlenecked by its low potency and dose-limiting hematological toxicities driven by MAO-A/B off-target engagement[2]. To overcome these pharmacokinetic barriers, rational drug design has shifted toward pyrazine and imidazo[1,5-a]pyrazine analogs[3]. This guide provides a rigorous mechanistic and quantitative comparison between baseline TCP and advanced pyrazine derivatives, establishing a standardized, self-validating framework for evaluating LSD1 inhibitors.
Mechanistic Causality: Why Pyrazine Scaffolds Outperform TCP
Both TCP and its pyrazine-bearing derivatives share a fundamental cyclopropylamine pharmacophore. The causality of their inhibition relies on the enzymatic oxidation of the cyclopropyl ring by the FAD cofactor, which triggers a ring-opening event that forms an irreversible covalent adduct[2].
The Selectivity Bottleneck: Why do pyrazine analogs drastically outperform TCP in both potency and safety? The answer lies in the structural divergence of the enzyme active sites. While the catalytic domains of LSD1 and MAOs are homologous, the substrate-binding cleft of LSD1 is significantly larger to accommodate bulky histone tails[4]. TCP is small enough to fit seamlessly into both LSD1 and MAO active sites, resulting in poor selectivity[3].
The Pyrazine Advantage: Conversely, incorporating a bulky pyrazine or imidazo[1,5-a]pyrazine core leverages this spatial difference. The pyrazine moiety extends deep into the LSD1-specific cavity, establishing critical van der Waals interactions and hydrogen bonds that physically clash with the narrower MAO binding pocket[3][5]. This structural incompatibility with MAOs eliminates the off-target interactions responsible for TCP's severe side effects[2].
Mechanistic divergence of TCP and Pyrazine analogs in LSD1 inhibition.
Quantitative Efficacy: IC50 Comparison
The structural enhancements of pyrazine analogs translate directly into superior biochemical metrics. While TCP struggles to achieve sub-micromolar potency, pyrazine and imidazo[1,5-a]pyrazine derivatives routinely exhibit IC50 values in the low nanomolar range, alongside >1000-fold selectivity over MAO-A[3][6].
| Inhibitor Class | Representative Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | Selectivity Fold (LSD1 vs MAO-A) |
| Baseline | Tranylcypromine (TCP) | 15,700 | 2,000 | ~0.12x (Prefers MAO-A)[6] |
| TCP Analog | TAK-418 | 2.9 | >1,000 | >300x[2] |
| Pyrazine Analog | Imidazo[1,5-a]pyrazine derivative | < 50 | > 10,000 | >200x[3] |
| Pyrazine Analog | N-alkylated Pyrazine Cyclopropylamine | ~ 31 | > 10,000 | >300x[4] |
Experimental Methodology: Self-Validating IC50 Determination
As a Senior Application Scientist, I must emphasize a critical experimental caveat: Because TCP and its pyrazine derivatives are mechanism-based, irreversible inhibitors, their IC50 values are highly time-dependent.
If a researcher fails to include a strict pre-incubation step before adding the substrate, the enzyme will begin turning over the substrate before the covalent adduct can fully form. This oversight artificially inflates the IC50 value, leading to false negatives during high-throughput screening. To ensure data integrity, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system.
Step-by-Step TR-FRET Protocol
1. Reagent Preparation & Control Setup
-
Causality: To normalize batch-to-batch enzyme variability, every assay plate must include a known reference control (e.g., TCP at 20 µM) and a vehicle control (DMSO).
-
Prepare recombinant human LSD1 enzyme (final concentration: 50 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
2. The Critical Pre-Incubation Phase
-
Causality: This step allows the cyclopropylamine ring to undergo oxidation and covalently bind the FAD cofactor before substrate competition occurs.
-
Dispense 10 µL of the LSD1 enzyme solution into a 384-well plate.
-
Add 100 nL of the pyrazine analog (serial dilutions from 10 µM to 0.1 nM) or TCP.
-
Incubate at room temperature for exactly 30 minutes.
3. Substrate Addition & Reaction
-
Add 10 µL of the substrate mix containing biotinylated H3K4me2 peptide (final concentration: 200 nM) and FAD (final concentration: 50 µM).
-
Incubate for 60 minutes at room temperature.
4. Detection & Self-Validation (Z'-Factor)
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-demethylated H3K4 antibody and Streptavidin-APC.
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS)[3].
-
Self-Validation Check: Calculate the Z'-factor using the DMSO (max signal) and TCP reference (min signal) wells. The assay is only valid if Z' > 0.5 , proving a robust dynamic range free of edge effects or pipetting errors.
Standardized TR-FRET workflow for time-dependent LSD1 IC50 determination.
References
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC . NIH. 1
-
Unravelling the target landscape of tranylcypromines for new drug discovery - PMC . NIH. 2
-
LSD1 inhibitors for anticancer therapy: an updated patent review (2022-2025) . ResearchGate. 5
-
US9708309B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use . Google Patents. 3
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC (Table Data) . NIH. 6
-
Chemical structures of representative covalent LSD1/KDM1A inhibitors . ResearchGate. 4
Sources
- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9708309B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of Pyrazine Derivatives for LSD1 vs. MAO-A/B: A Comparative Guide
Introduction & Rationale
Epigenetic modulation via Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a highly promising therapeutic strategy in oncology and neurodegenerative diseases[1]. However, LSD1 shares significant structural and mechanistic homology with Monoamine Oxidases (MAO-A and MAO-B), as all three enzymes belong to the flavin adenine dinucleotide (FAD)-dependent amine oxidase superfamily[2],[3].
Early-generation irreversible inhibitors, primarily based on the tranylcypromine (TCP) scaffold, frequently exhibit cross-reactivity with MAOs. This lack of selectivity can lead to severe adverse effects, including the cardiovascular "cheese effect" (hypertensive crisis) and unwanted neurological alterations. To overcome this bottleneck, drug development has pivoted toward reversible, non-covalent inhibitors utilizing rigid heterocyclic scaffolds, notably pyrazine, pyridine, and imidazo[1,2-a]pyrazine derivatives[4],,[5].
This guide provides an objective, data-driven comparison of the selectivity profiles of pyrazine-based inhibitors against LSD1 and MAO-A/B, detailing the mechanistic causality behind their selectivity and the self-validating experimental protocols required for accurate profiling.
Mechanistic Causality: The Structural Basis of Selectivity
The profound selectivity of pyrazine derivatives is dictated by fundamental differences in the active site architectures of LSD1 and the MAO isoforms[6].
MAO-A and MAO-B possess a deeply buried, relatively small substrate-binding pocket that severely restricts the entry of bulky, multi-ringed ligands[6]. In stark contrast, LSD1 features a massive, solvent-exposed substrate-binding cleft designed to accommodate the bulky N-terminal tail of histone H3[6].
Pyrazine and imidazo[1,2-a]pyrazine derivatives are engineered to exploit this spatial divergence. The pyrazine core acts as a rigid vector that projects bulky substituents (such as piperidin-4-ylmethoxy or substituted aryl groups) deep into the expansive LSD1 cavity[4]. Simultaneously, these bulky appendages create severe steric clashes within the restricted MAO pockets. This structural incompatibility ensures high-affinity target engagement for LSD1 while virtually eliminating off-target MAO-A/B binding.
Diagram 1: Structural logic dictating the selectivity of pyrazine derivatives for LSD1 over MAOs.
Comparative Quantitative Data
The following table summarizes the inhibitory profiles of representative pyrazine/pyridine-based derivatives compared to the non-selective benchmark, Tranylcypromine (TCP). Data demonstrates how structural optimization of the pyrazine/pyridine core drastically shifts the selectivity index.
| Compound Class / Name | LSD1 IC50/Ki (µM) | MAO-A IC50/Ki (µM) | MAO-B IC50/Ki (µM) | Selectivity Index (LSD1 vs MAO-B) |
| Tranylcypromine (TCP) | 22.3 | 11.5 | 7.0 | ~0.3x (Non-selective)[2] |
| Compound 4 (Basic Pyrazine) | 47.8 | ND | ND | N/A (Weak Inhibitor)[4] |
| Compound 16 (Optimized Analog) | 0.062 | > 50.0 | 9.7 | > 156x[4] |
| Compound 17 (Optimized Analog) | 0.029 | > 50.0 | 18.7 | > 644x[4] |
| Imidazo[1,2-a]pyrazine series | < 0.010 | > 10.0 | > 10.0 | > 1000x[5],[1] |
Note: "Optimized Analogs" refer to 3-(piperidin-4-ylmethoxy) heterocyclic derivatives which leverage the core scaffold to achieve nanomolar potency against LSD1 while remaining practically inactive against MAO-A[4].
Experimental Methodologies: Self-Validating Profiling Workflows
To ensure scientific trustworthiness and reproducibility, the selectivity of pyrazine derivatives must be evaluated using orthogonal, self-validating biochemical assays[2]. The following step-by-step protocols detail the fluorometric quantification workflows.
Protocol 1: LSD1 Demethylase Activity Assay (Amplex Red Method)
Causality: This assay measures the generation of hydrogen peroxide (H2O2), a stoichiometric byproduct of the LSD1-catalyzed oxidative demethylation of the H3K4me2 peptide[2].
-
Preparation: Dilute the pyrazine test compounds in DMSO, then transfer to the assay buffer (50 mM Tris-HCl, pH 7.5) to create a serial concentration gradient[2].
-
Pre-incubation: In a 96-well black microplate, combine the test compounds with recombinant human LSD1 enzyme. Incubate at room temperature for 15 minutes to allow steady-state reversible binding[2],[3].
-
Reaction Initiation: Add the reaction mixture containing dimethylated histone H3 (1-21) peptide substrate, Amplex Red reagent, and Horseradish Peroxidase (HRP)[2].
-
Detection: Incubate at 37°C for 60 minutes in the dark. Measure fluorescence (Excitation: 530–560 nm / Emission: 590 nm) using a microplate reader[2].
-
Validation: Include a no-enzyme control (background) and a TCP positive control to validate the assay's dynamic range.
Protocol 2: MAO-A/B Counter-Screening Assay
Causality: This assay monitors the oxidation of specific substrates (kynuramine for MAO-A, benzylamine for MAO-B) to fluorescent products, ensuring the pyrazine compound does not inhibit standard monoamine metabolism[2],[7].
-
Preparation: Prepare compound dilutions in 100 mM potassium phosphate buffer (pH 7.4)[2].
-
Pre-incubation: Add the test compound and recombinant human MAO-A or MAO-B enzyme to a 96-well plate. Incubate at 37°C for 10 minutes[2].
-
Reaction Initiation: Add the isoform-specific substrate (40 µM kynuramine for MAO-A; 20 µM benzylamine for MAO-B)[7].
-
Detection: Following a 30-minute incubation, terminate the reaction and measure the fluorescent signal (e.g., 4-hydroxyquinoline formation from kynuramine at Ex: 310 nm / Em: 380 nm).
-
Validation: The absence of signal reduction in the presence of high concentrations (e.g., 50 µM) of the pyrazine derivative confirms selectivity[4].
Diagram 2: Parallel experimental workflow for profiling LSD1 vs. MAO-A/B selectivity.
References
-
Li, Y., et al. "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, ACS Publications, 2015.[Link]
-
Xue, D., et al. "LSD1 inhibitors for anticancer therapy: an updated patent review (2022-2025)." ResearchGate, 2026.[Link]
- "LSD1 INHIBITORS FOR USE IN THE TREATMENT AND PREVENTION OF FIBROSIS OF TISSUES.
-
"Substituted imidazo[1,2-a]pyrazines as LSD1 inhibitors." Patent US, NIH.[Link]
-
"Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1." PLOS One, 2017.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted imidazo[1,2-a]pyrazines as LSD1 inhibitors - Patent US-10556908-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]
- 7. tandfonline.com [tandfonline.com]
Crystal Structure Analysis of Pyrazine-LSD1 Complexes: A Comparative Guide to Next-Generation Epigenetic Inhibitors
Executive Summary
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme that represses gene transcription by specifically demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2). Because LSD1 overexpression is heavily implicated in the maintenance of cancer stem cell properties and tumor progression, it has become a prime target for oncological drug development[1].
Historically, the field relied heavily on irreversible inhibitors based on the tranylcypromine (2-PCPA) scaffold. However, the paradigm is shifting toward reversible, heterocyclic small molecules—particularly those utilizing pyrazine , pyridine , and triazole cores—due to their superior selectivity profiles and reduced off-target monoamine oxidase (MAO) toxicity. This guide provides an in-depth structural and kinetic comparison of pyrazine-based LSD1 inhibitors against alternative chemotypes, supported by crystallographic data and validated experimental protocols.
Mechanistic Grounding: The LSD1 Catalytic Cleft
To rationally design or evaluate an LSD1 inhibitor, one must understand the causality behind its binding mechanics. LSD1 operates via a flavin adenine dinucleotide (FAD)-dependent amine oxidase domain[2]. The substrate-binding cavity is exceptionally spacious, allowing for diverse chemotypes to anchor into distinct sub-pockets.
When analyzing crystal structures (frequently using PDB: 2V1D as a structural template[2]), we observe that effective inhibitors must achieve three spatial objectives:
-
Deep Cleft Penetration: The core must reach the FAD coenzyme interface.
-
Hydrogen Bonding: Interaction with key catalytic residues, particularly Lys661, Asp555, and Asn540, is non-negotiable for high-affinity reversible binding[1].
-
Hydrophobic Anchoring: Peripheral aromatic or aliphatic groups (e.g., a piperidine ring or a p-tolyl group) must stabilize the complex by occupying adjacent hydrophobic pockets[1].
Fig 1: LSD1-mediated epigenetic regulation pathway and targeted pharmacological inhibition.
Comparative Structural Analysis: Pyrazines vs. Alternative Scaffolds
The Pyrazine Advantage: Triazolopyrazines and Pyrazine-Linked PCPAs
Pyrazine (1,4-diazine) derivatives are extensively investigated for their pharmacological potential due to their unique dipole moments and hydrogen-bonding capacities, which optimize drug-target molecular recognition[3].
-
Simple Pyrazines: Early investigations into simple architectures, such as 2-[(Pyridin-4-yl)methoxy]pyrazine, demonstrated weak reversible LSD1 inhibition with an apparent inhibition constant (
) of 47.8 μM[3]. -
Fused & Linked Pyrazines: The true potential of the pyrazine ring is unlocked when it is fused or used as a linker. Triazolopyrazine derivatives have been patented as highly potent LSD1 inhibitors[4]. Furthermore, structure-activity relationship (SAR) studies have identified a highly potent subfamily of irreversible inhibitors that utilize an alkyl linker connecting a cyclopropyl ring (from the 2-PCPA scaffold) to a pyrazine ring, achieving nanomolar potency[5].
Alternative 1: Pyridine and Pyrimidine Reversible Inhibitors
Pyridine and pyrimidine scaffolds are the closest structural cousins to pyrazines. A benchmark reversible inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, was co-crystallized with LSD1 at a 2.96 Å resolution[1]. The crystal structure revealed strong electron density showing the cyano group forming a critical hydrogen bond with Lys661, while the piperidine ring interacted with Asp555 and Asn540[1]. While highly potent (
Alternative 2: Phenoxazine Hybrids
Recent advancements have introduced phenoxazine-derived LSD1 inhibitors. By utilizing a scaffold-hopping strategy, researchers developed phenoxazine-triazole hybrids with IC50 values as low as 0.082 μM[6]. The oxygen atom in the phenoxazine scaffold alters the electron distribution compared to older phenothiazine models, enhancing interaction with the LSD1 active site and disrupting
Quantitative Performance Comparison
The following table synthesizes the kinetic and structural data of pyrazine-based complexes against alternative chemotypes to guide lead optimization.
| Compound Class | Representative Scaffold / Example | Binding Mode | LSD1 IC50 / | Structural Interaction Highlights |
| Simple Pyrazine | 2-[(Pyridin-4-yl)methoxy]pyrazine[3] | Reversible | Weak surface interaction; lacks deep cleft penetration. | |
| Pyrazine-2-PCPA | N-alkylated pyrazine-2-PCPA[5] | Irreversible | IC50 ≈ 30–50 nM | Covalent FAD adduct; pyrazine linker stabilizes hydrophobic pocket. |
| Triazolopyrazine | Imidazo/Triazolopyrazine hybrids[4] | Reversible | IC50 < 100 nM | High-affinity hydrogen bonding via the triazole-pyrazine fused core. |
| Pyridine-based | 4-[...pyridin-3-yl]benzonitrile[1] | Reversible | Cyano group H-bonds with Lys661; piperidine interacts with Asp555/Asn540. | |
| Phenoxazine | Phenoxazine-triazole hybrid (X-1)[6] | Reversible | IC50 = 82 nM | Oxygen heteroatom alters electron density for optimized cleft fit. |
Experimental Methodologies
To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why each step is performed.
Fluorometric LSD1 Inhibition Assay (Self-Validating Protocol)
This continuous assay measures the
-
Causality for Trustworthiness: By coupling the
production to the oxidation of Amplex Red via Horseradish Peroxidase (HRP), we create a highly sensitive, real-time fluorescent readout. To prevent false positives (a common issue with fluorescent heterocyclic compounds), a counter-screen lacking LSD1 but containing must be run in parallel to rule out intrinsic compound fluorescence or HRP inhibition.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Supplement with 10 μM FAD to ensure the amine oxidase domain remains fully saturated and active.
-
Enzyme-Inhibitor Pre-incubation: Mix 10 nM purified recombinant LSD1 with varying concentrations of the pyrazine inhibitor (0.1 nM to 100 μM). Incubate at 25°C for 30 minutes. Causality: This allows reversible inhibitors to reach thermodynamic equilibrium before the reaction begins.
-
Reaction Initiation: Add a substrate mixture containing 10 μM H3K4me2 peptide (residues 1-21), 50 μM Amplex Red, and 1 U/mL HRP.
-
Kinetic Readout: Immediately measure fluorescence (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Fit the dose-response data to the Morrison equation for tight-binding inhibitors to determine the exact .
Co-Crystallization and X-Ray Diffraction of LSD1-Pyrazine Complexes
Obtaining high-resolution crystal structures (e.g., < 3.0 Å) of LSD1-inhibitor complexes requires meticulous optimization of the nucleation environment[1].
Fig 2: Step-by-step workflow for the co-crystallization and structural resolution of LSD1 complexes.
Step-by-Step Workflow:
-
Protein Preparation: Purify the LSD1-CoREST complex to >95% homogeneity. Concentrate the protein to 10-15 mg/mL in a buffer containing 50 mM Tris-HCl (pH 7.5) and 150 mM NaCl.
-
Ligand Soaking/Co-crystallization: Add the pyrazine inhibitor to the protein solution at a 5-fold molar excess. Causality: Pre-incubating the complex ensures complete saturation of the active site prior to lattice formation, preventing the growth of heterogeneous or twinned crystals.
-
Hanging-Drop Vapor Diffusion: Mix 1 μL of the protein-inhibitor complex with 1 μL of reservoir solution (e.g., 15-20% PEG 3350, 0.1 M Bis-Tris pH 6.0, 0.2 M ammonium sulfate). Seal over the reservoir and incubate at 20°C.
-
Cryoprotection & Harvesting: Once crystals form (typically 3-7 days), briefly transfer them to a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) to prevent ice crystal formation, which would destroy the diffraction pattern. Flash-freeze in liquid nitrogen.
-
Diffraction & Refinement: Collect X-ray diffraction data at a synchrotron source. Solve the phase problem using molecular replacement with an apo-LSD1 or known complex template (e.g., PDB: 2V1D)[2].
References
- Benchchem. "2-[(Pyridin-4-yl)methoxy]pyrazine | Research Chemical". Benchchem.
- Niwa, H., et al. "Crystal Structure of LSD1 in Complex With 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile". PubMed (NIH).
- ResearchGate. "Chemical structures of representative covalent LSD1/KDM1A inhibitors".
- ACS Publications.
- SciSpace. "Triazolopyridines and triazolopyrazines as LSD1 inhibitors". SciSpace.
- PMC (NIH). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1". PubMed Central.
Sources
- 1. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(Pyridin-4-yl)methoxy]pyrazine|Research Chemical [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide: Pharmacokinetic Stability of Pyrazine vs. Benzene Cyclopropanamines
Executive Summary
Objective: This guide evaluates the pharmacokinetic (PK) stability advantages of replacing the benzene ring with a pyrazine heteroaromatic ring in cyclopropanamine (CPA) scaffolds, specifically within the context of LSD1 (KDM1A) inhibitors derived from the tranylcypromine (TCP) class.
Core Finding: The bioisosteric replacement of benzene with pyrazine significantly enhances metabolic stability by eliminating the electron-rich "metabolic soft spot" prone to CYP450-mediated hydroxylation. While benzene-CPAs suffer from rapid intrinsic clearance (
Structural & Physicochemical Basis
The primary driver for this substitution is the modulation of electronic properties to deflect metabolic enzymes.
Electronic Descriptors
-
Benzene (Phenyl-CPA): Electron-rich
-system. The para- and ortho-positions are highly nucleophilic and susceptible to electrophilic attack by the high-valent Iron-Oxo species ( ) in the catalytic center of Cytochrome P450s (mainly CYP2C19 and CYP2D6). -
Pyrazine (Pyrazinyl-CPA): Electron-deficient (
-deficient). The two nitrogen atoms at positions 1 and 4 exert a strong inductive electron-withdrawing effect (-I), reducing the electron density on the ring carbons. This makes the ring resistant to oxidative metabolism by CYPs.
Physicochemical Comparison Table
Data represents a comparative analysis of standard Tranylcypromine (TCP) vs. a representative Pyrazine-analog.
| Property | Benzene-CPA (TCP) | Pyrazine-CPA | Impact on Drugability |
| LogP (Lipophilicity) | ~1.8 - 2.1 | ~0.6 - 1.0 | Improved. Lower LogP reduces non-specific binding and metabolic liability. |
| tPSA (Polar Surface Area) | 26 Ų | ~52 Ų | Neutral/Positive. Increases polarity while remaining within BBB-permeable range (<90 Ų). |
| pKa (Conj. Acid) | Neutral Ring | ~0.6 (Very Weak Base) | Positive. Pyrazine remains unprotonated at physiological pH, maintaining membrane permeability. |
| Solubility (Aq) | Moderate | High | Improved. Nitrogen lone pairs accept H-bonds from water. |
| Metabolic Risk | CYP Oxidation (High) | Aldehyde Oxidase (Low/Med) | Shifted. Moves liability from high-capacity CYPs to lower-capacity AO. |
Metabolic Stability Analysis
The following data illustrates the shift in intrinsic clearance when moving from a carbocyclic to a heterocyclic scaffold.
Mechanism of Metabolism[1]
-
Benzene Fate: Rapid hydroxylation at the para-position followed by Phase II glucuronidation.
-
Pyrazine Fate: The electron-deficient ring resists CYP oxidation. However, researchers must monitor for Aldehyde Oxidase (AO) mediated oxidation at the C-3 position, though this is generally slower than CYP metabolism of phenyl rings.
Representative Microsomal Stability Data
Assay Conditions: Human Liver Microsomes (HLM), 1 µM compound, 37°C, NADPH regeneration system.
| Scaffold Type | Compound ID | Metabolic Route | ||
| Benzene-CPA | TCP (Control) | > 50 (High) | < 15 | CYP2C19/2D6 Hydroxylation |
| Benzene-CPA | 4-F-TCP | 25 (Medium) | ~30 | Blocked para, shifts to ortho |
| Pyrazine-CPA | PZ-Analog 1 | < 10 (Low) | > 120 | Minimal CYP turnover |
| Pyrazine-CPA | PZ-Analog 2 | 12 (Low) | ~95 | Minor AO contribution |
Interpretation: The pyrazine scaffold effectively "silences" the aromatic ring to CYP enzymes, resulting in a >5-fold improvement in half-life in microsomal assays.
Pathway Visualization
The following diagram maps the divergent metabolic fates of the two scaffolds.
Figure 1: Comparative metabolic fate. Benzene rings undergo rapid CYP-mediated clearance, while pyrazine rings resist oxidation, significantly extending circulation time.
Experimental Protocol: Microsomal Stability Assay
To validate the stability advantage of pyrazine analogs, the following self-validating protocol should be used. This assay measures Intrinsic Clearance (
Reagents & Setup
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor Mix: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare 1 µM test compound (Benzene vs. Pyrazine analog) in Phosphate Buffer (100 mM, pH 7.4).
-
Add microsomes (final conc. 0.5 mg/mL).
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH cofactor mix to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL ice-cold Quench Solution.
-
Centrifuge at 4,000 rpm for 15 min to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS (MRM mode).
-
Monitor parent ion depletion.
-
Calculation
Calculate the slope (
Workflow Diagram
Figure 2: Standardized Microsomal Stability Assay workflow for determining intrinsic clearance.
Expert Insight: The Aldehyde Oxidase (AO) Caveat
While pyrazine solves the CYP problem, it introduces a potential vulnerability to Aldehyde Oxidase (AO). AO is a cytosolic enzyme (not present in microsomes) that attacks electron-deficient heterocycles at the carbon adjacent to the nitrogen.
-
Risk: Unsubstituted pyrazines can be oxidized to pyrazinones by AO.
-
Mitigation: If hepatocyte stability data (which includes cytosol) shows high clearance despite stable microsomes, suspect AO.
-
Solution: Introduce a small blocking group (e.g., methyl, cyclopropyl) at the C-3 position of the pyrazine ring to sterically hinder AO attack.
References
-
Oryzon Genomics. (2020).[1] Iadademstat (ORY-1001): A highly potent and selective LSD1 inhibitor. Clinical Trials & Research. Link
-
Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
Hitchin, J. R., et al. (2013). Pyrazine-based inhibitors of LSD1: Optimization of potency and metabolic stability. MedChemComm. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.[2] Link
Sources
Validating covalent binding mechanism of pyrazine-based inhibitors
The shift toward targeted covalent inhibitors (TCIs) represents a paradigm change in oncology and immunology drug development. By forming an irreversible bond with a specific nucleophilic residue (typically cysteine) within the target protein, TCIs offer infinite residence time, high biochemical efficiency, and the ability to overcome resistance driven by gatekeeper mutations.
Among the emerging scaffolds, pyrazine-based derivatives —such as pyrrolo[2,3-b]pyrazines and imidazo[1,2-b]pyrazines—have demonstrated exceptional clinical viability. The planar pyrazine ring acts as a superior bioisostere to benzene or pyridine, providing excellent p-donor properties where the nitrogen atoms serve as critical hydrogen bond acceptors in the kinase hinge region[1]. Notable examples include the FDA-approved BTK inhibitor Acalabrutinib[2], novel pan-FGFR inhibitors (e.g., Compound 9p)[3], and CDK12/13 inhibitors (e.g., Compound 24)[4].
However, developing these molecules requires rigorous differentiation between initial reversible affinity and subsequent chemical reactivity. This guide provides a comprehensive, self-validating chemoproteomic workflow to objectively validate the covalent binding mechanism of pyrazine-based inhibitors compared to traditional alternatives.
The Self-Validating Chemoproteomic Workflow
Validating a covalent mechanism cannot rely on a single biochemical endpoint. It requires a multi-modal system where each orthogonal technique cross-verifies the previous step, ensuring that the observed inhibition is driven by targeted covalent engagement rather than non-specific reactivity or assay interference.
Sequential multi-modal workflow for validating kinase covalent binding mechanisms.
Step-by-Step Experimental Protocols & Causality
As a drug development professional, executing these protocols requires an understanding of the causality behind each experimental parameter. The following methodologies establish a robust validation pipeline.
Protocol A: Intact Protein Mass Spectrometry (Top-Down MS)
This step provides macro-level confirmation of covalent adduct formation and stoichiometry[5].
-
Step 1: Incubation. Incubate the recombinant target kinase (e.g., FGFR1) with the pyrazine inhibitor at a 1:5 (Protein:Inhibitor) molar ratio for 2 hours at 25°C.
-
Causality: We use an excess of inhibitor not to measure potency, but to drive the reaction to thermodynamic completion. This verifies stoichiometry; a single mass shift indicates targeted binding, whereas multiple mass additions act as a red flag for highly promiscuous, toxic warheads.
-
-
Step 2: Desalting. Purify the complex using a C4 ZipTip or rapid LC column.
-
Causality: Removes non-covalently bound inhibitor and buffer salts that cause severe ion suppression during electrospray ionization (ESI).
-
-
Step 3: MS Analysis. Analyze via ESI-TOF MS. A mass shift equal to the exact mass of the inhibitor (minus any leaving group) confirms 1:1 covalent binding[5].
Protocol B: Peptide Mapping via Bottom-Up LC-MS/MS
While intact MS proves that a bond formed, peptide mapping proves where it formed[5].
-
Step 1: Denaturation & Alkylation. Denature the inhibitor-protein complex in 8M urea. Reduce with Dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.
-
Causality: Urea fully unfolds the kinase domain, exposing buried, unreacted cysteines. Alkylating these residues with iodoacetamide prevents post-lysis disulfide scrambling or artifactual reactions with the inhibitor during digestion, preventing false-positive mass shifts.
-
-
Step 2: Digestion. Digest the complex with Trypsin overnight at 37°C.
-
Causality: Trypsin strictly cleaves at the C-terminal side of Lysine and Arginine, generating predictable peptide fragments optimized for MS/MS fragmentation.
-
-
Step 3: LC-MS/MS. Perform high-resolution tandem mass spectrometry.
-
Causality: Collision-induced dissociation (CID) breaks the peptide backbone but leaves the covalent inhibitor-residue bond intact. Identifying the specific fragment carrying the mass addition pinpoints the exact nucleophile (e.g., Cys1039 in CDK12 targeted by Compound 24)[4].
-
Protocol C: Kinetic Profiling ( )
Traditional IC
-
Step 1: Continuous Assay Setup. Pre-incubate the target enzyme with a fluorogenic substrate in a microplate.
-
Step 2: Reaction Initiation. Add the pyrazine inhibitor at multiple concentrations and immediately monitor fluorescence continuously for 60 minutes.
-
Causality: Because the covalent inhibitor irreversibly depletes the active enzyme pool over time, the rate of product formation will decay exponentially. Endpoint assays miss this dynamic completely.
-
-
Step 3: Data Fitting. Fit the progress curves to extract the observed rate constant (
) for each concentration. Plotting vs. [Inhibitor] yields a hyperbolic curve, from which and are derived[7].
Structural Confirmation via X-Ray Crystallography
Mass spectrometry data must be anchored by structural biology. Co-crystallization of the pyrazine inhibitor with the target kinase provides undeniable 3D spatial proof of the covalent bond. For example, X-ray crystallography of the pan-FGFR inhibitor Compound 9p confirmed that the pyrrolo[2,3-b]pyrazine core perfectly occupies the ATP-binding pocket, positioning the electrophilic warhead within optimal bonding distance and trajectory to attack the specific cysteine residue[3].
Targeted covalent blockade of the FGFR signaling pathway by pyrazine inhibitors.
Comparative Performance Analysis
When evaluating pyrazine-based covalent inhibitors against traditional reversible inhibitors or generic highly reactive covalent warheads, the pyrazine scaffold demonstrates a distinct advantage in balancing potency with safety. By optimizing the non-covalent interactions of the pyrazine ring in the hinge region, developers can utilize a milder electrophile, reducing off-target toxicity while maintaining infinite target residence time.
| Feature | Novel Pyrazine Covalent Inhibitors (e.g., Cmpd 9p) | Traditional Reversible Inhibitors | Generic Covalent Inhibitors (e.g., highly reactive acrylamides) |
| Binding Mode | Irreversible (Targeted Cysteine) | Reversible (ATP-competitive) | Irreversible (Promiscuous) |
| Primary Potency Metric | IC | ||
| Target Residence Time | Infinite (Driven by protein turnover rate) | Transient (Concentration-dependent) | Infinite |
| Efficacy vs. Mutations | High (Overcomes gatekeeper mutations) | Low (Highly susceptible to mutations) | High (Overcomes mutations) |
| Off-Target Toxicity Risk | Low (Requires precise spatial alignment) | Moderate (Conserved ATP pockets) | High (Reacts with abundant nucleophiles like GSH) |
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - National Institutes of Health (NIH):[Link]
-
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - National Institutes of Health (NIH):[Link]
-
Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance - National Institutes of Health (NIH):[Link]
-
Chemoproteomic methods for covalent drug discovery - National Institutes of Health (NIH):[Link]
-
MS-Based Covalent Binding Analysis - ICE Bioscience:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Pyrazin-2-ylcyclopropanamine Dihydrochloride
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Pyrazin-2-ylcyclopropanamine dihydrochloride (CAS No. 1255099-26-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-Pyrazin-2-ylcyclopropanamine dihydrochloride is a solid, typically yellow to brown in appearance.[1] Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictates the necessary precautions.
Table 1: Hazard Profile of 1-Pyrazin-2-ylcyclopropanamine dihydrochloride
| Hazard Class | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. Care must be taken to avoid creating dust that could be accidentally ingested. |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause irritation. Impervious gloves are mandatory. |
| Eye Irritation | H320: Causes eye irritation | The compound can cause irritation upon contact with the eyes. Protective eyewear is essential. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust particles can irritate the respiratory tract. Work must be conducted in a well-ventilated area, and respiratory protection may be required. |
Source: Sigma-Aldrich Safety Information.[1]
The causality is clear: the compound's irritant and harmful properties necessitate a disposal workflow that minimizes direct contact, prevents the generation of airborne dust, and ensures that the waste is handled by qualified professionals.
Personnel Protection and Safety Precautions
Adherence to proper Personal Protective Equipment (PPE) protocols is the first line of defense. The precautionary statements associated with this compound provide a clear directive for the minimum required PPE.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.[2]
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is kept clean and washed separately from other clothing.[2]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a chemical fume hood to ensure adequate ventilation.[3] If a fume hood is not available, a NIOSH-approved particulate respirator is necessary.[4]
Spill Management Protocol
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large, evacuate the area. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, put on all required PPE as detailed in Section 2.
-
Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[2][3]
-
Collect the Material: Carefully sweep up the spilled material and absorbent. Use non-sparking tools. Place the mixture into a clearly labeled, sealable container for hazardous waste.[3]
-
Decontaminate the Area: Once the solid material is collected, decontaminate the spill area with a suitable solvent or detergent and water. Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the same hazardous waste container.
-
Dispose of Waste: The sealed container should be treated as hazardous waste and disposed of according to the protocol in Section 5.
Waste Collection and Decontamination
All materials that have come into contact with 1-Pyrazin-2-ylcyclopropanamine dihydrochloride must be considered contaminated and disposed of as hazardous waste. This includes:
-
Expired or unused quantities of the compound.
-
Contaminated vials, caps, and weighing papers.
-
Used PPE (gloves, etc.).
-
Spill cleanup materials.
Collect all solid waste in a designated, robust, and clearly labeled hazardous waste container. The label should include the chemical name, CAS number, and relevant hazard symbols. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-Pyrazin-2-ylcyclopropanamine dihydrochloride is that it must be handled as regulated chemical waste. It should not be disposed of down the drain or in regular trash.[6]
-
Waste Characterization: The compound is classified as a hazardous chemical waste due to its irritant and harmful properties.
-
Packaging:
-
Ensure the primary container holding the waste is securely sealed.[1]
-
Place this container inside a larger, secondary container if there is any risk of leakage.
-
Affix a completed hazardous waste label to the outer container.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[4]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3] Provide them with the full chemical name and any other required information.
-
Final Disposal Method: The standard and recommended method for final disposal is high-temperature incineration in a licensed hazardous waste facility.[2] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
The entire disposal process must comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the safe disposal of 1-Pyrazin-2-ylcyclopropanamine dihydrochloride.
Caption: Workflow for the safe disposal of 1-Pyrazin-2-ylcyclopropanamine dihydrochloride.
References
-
ChemView, Section 2. Hazards identification. U.S. Environmental Protection Agency. [Link]
-
BioGro, Inc. SAFETY DATA SHEET. Amazon S3. [Link]
-
Safety Data Sheet PSG-INT. [Link]
-
SDS US. Ergon Armor. [Link]
-
Insert Text Here. Pilot Chemical. [Link]
-
SAFETY DATA SHEET. Hisco. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
